1-(4-Ethyl-3-nitrophenyl)adamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethyl-3-nitrophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZIODUGWGGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Ethyl-3-nitrophenyl)adamantane CAS 361984-34-1 properties
The following technical guide provides an in-depth analysis of 1-(4-Ethyl-3-nitrophenyl)adamantane , a specialized intermediate in medicinal chemistry.
CAS Registry Number: 361984-34-1
Executive Summary
This compound is a high-value lipophilic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinases. It combines the steric bulk and metabolic stability of the adamantane cage with a functionalized aromatic scaffold. The presence of the nitro group at the meta position (relative to the adamantyl core) and an ethyl group at the para position renders it a critical precursor for generating 1-(3-amino-4-ethylphenyl)adamantane , a scaffold often employed to optimize hydrophobic interactions in drug binding pockets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is characterized by a bulky, diamondoid adamantane cage attached to a nitro-substituted ethylbenzene ring. The lipophilicity conferred by the adamantyl group significantly alters the pharmacokinetic profile of any derived API (Active Pharmaceutical Ingredient).
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 1-(4-Ethyl-3-nitrophenyl)tricyclo[3.3.1.1^{3,7}]decane |
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.39 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 108–112 °C (Experimental range for similar nitro-adamantanes) |
| LogP (Predicted) | ~5.8 (Highly Lipophilic) |
| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate |
| Key Functional Groups | Nitro (-NO₂), Ethyl (-C₂H₅), Adamantyl (C₁₀H₁₅-) |
Synthetic Pathways & Manufacturing
The synthesis of CAS 361984-34-1 typically follows a robust two-step protocol starting from commercially available 1-bromoadamantane (or 1-adamantanol) and ethylbenzene .
Step 1: Friedel-Crafts Adamantylation
The adamantyl cation is generated using a Lewis acid catalyst. Due to the steric bulk of the adamantyl group, alkylation of ethylbenzene occurs almost exclusively at the para position.
-
Reagents: 1-Bromoadamantane, Ethylbenzene (solvent/reactant), AlCl₃ (catalyst).
-
Conditions: Reflux, inert atmosphere.
-
Intermediate: 1-(4-Ethylphenyl)adamantane.
Step 2: Regioselective Nitration
The ethyl group is an ortho/para director, while the adamantyl group is a weak activator but sterically demanding. With the para position blocked by the ethyl group and the positions ortho to the adamantyl group sterically shielded, nitration occurs preferentially ortho to the ethyl group.
-
Reagents: HNO₃ (fuming), H₂SO₄, Acetic Anhydride.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
Visualization: Synthesis Workflow
Figure 1: Two-step synthetic route illustrating the steric control directing the nitro group to the 3-position.
Reactivity & Downstream Applications
The primary utility of CAS 361984-34-1 lies in its reduction to the corresponding aniline, which serves as a "privileged structure" in medicinal chemistry.
Reduction to Amine
The nitro group is readily reduced to an amine, creating 1-(3-amino-4-ethylphenyl)adamantane .
-
Protocol: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl or SnCl₂).
-
Significance: The resulting amine is a nucleophile used to form amides, ureas, or sulfonamides in drug synthesis.
Application in Drug Discovery
The adamantyl-phenyl moiety acts as a hydrophobic anchor .
-
Kinase Inhibitors: The adamantane cage fits into large hydrophobic pockets (e.g., the ATP-binding site back-pocket) of tyrosine kinases, improving potency.
-
Retinoid Analogs: Structurally similar to Adapalene , these derivatives modulate retinoic acid receptors (RARs).
-
Metabolic Stability: The adamantane cage blocks metabolic oxidation at the phenyl ring, extending the half-life (
) of the drug.
Visualization: Pharmacophore Logic
Figure 2: The strategic role of the nitro-adamantyl scaffold in diversifying therapeutic classes.
Experimental Protocol: Reduction to Aniline
Note: This is a generalized standard operating procedure (SOP) for reducing nitro-adamantyl aromatics.
-
Preparation: Dissolve 10 mmol of This compound in 50 mL of Ethanol/THF (1:1).
-
Catalyst Addition: Add 10 mol% Pd/C (10% wt) under an argon blanket.
-
Hydrogenation: Purge with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the off-white amine solid.
-
Validation: Verify conversion by the disappearance of the Nitro N-O stretch (~1350/1530 cm⁻¹) and appearance of N-H stretches (~3300-3400 cm⁻¹) in IR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79106, 1-Bromoadamantane. Retrieved from [Link]
-
Lunn, W. H. W., et al. (1968). Adamantane chemistry. Part I. The synthesis of 1,2-disubstituted adamantanes.[1] Journal of the Chemical Society C. Retrieved from [Link]
-
Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]
- Shvekhgeimer, M. G. A. (2025).Adamantane derivatives: Synthesis and biological activity. Russian Chemical Reviews. (Contextual grounding for adamantane bioactivity).
- Google Patents.Process for the preparation of 1-adamantane derivatives (US5015758A).
Sources
Strategic Engineering of Nitro-Phenyl Adamantane Scaffolds
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The Lipophilic-Electronic Interface
The fusion of the adamantane cage with nitro-phenyl moieties represents a strategic exercise in pharmacophore hybridization. Adamantane (tricyclo[3.3.1.1^3,7^]decane) serves as a lipophilic "bullet," facilitating transport across the blood-brain barrier (BBB) and microbial cell walls. Conversely, the nitro-phenyl group acts as an electronic effector, introducing strong dipole moments and hydrogen-bond accepting capabilities, while serving as a potential prodrug warhead (via bioreduction).
This guide dissects the synthesis, structure-activity relationships (SAR), and biological profiling of these derivatives, specifically focusing on adamantyl-hydrazones and adamantyl-thioureas .
Rational Design & Synthetic Architecture
The synthesis of these derivatives typically hinges on a central linker stability. We prioritize the Hydrazone Linker (Schiff base) for antimicrobial applications due to its hydrolytic stability and ability to coordinate metal ions in metallo-enzyme active sites.
The Synthetic Workflow (Hydrazone Route)
The following pathway describes the conversion of Adamantane-1-carboxylic acid into a nitro-phenyl hydrazone. This route is favored for its high yields and "click-like" condensation efficiency.
Figure 1: Stepwise synthesis of Adamantane-Hydrazone scaffolds. The final condensation is acid-catalyzed.
Detailed Experimental Protocol
Target Compound: N'-(4-nitrobenzylidene)adamantane-1-carbohydrazide Objective: Synthesis of a high-purity antimicrobial scaffold.
Phase 1: Esterification & Hydrazide Formation[1]
-
Esterification: Dissolve Adamantane-1-carboxylic acid (10 mmol) in absolute methanol (30 mL). Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Isolation: Evaporate solvent. Dissolve residue in EtOAc, wash with NaHCO₃ (sat). Dry over MgSO₄. Yields Methyl adamantane-1-carboxylate (Intermediate A).
-
Hydrazinolysis: Dissolve Intermediate A (10 mmol) in EtOH (20 mL). Add Hydrazine hydrate (99%, 50 mmol). Reflux for 12 hours.
-
Purification: Cool to precipitate the carbohydrazide. Filter and recrystallize from ethanol. Melting Point Check: Expect 145–148°C.
Phase 2: Schiff Base Condensation (The Critical Step)
This step introduces the nitro-pharmacophore.
-
Reactants: Dissolve Adamantane-1-carbohydrazide (1 mmol) in hot ethanol (15 mL). In a separate flask, dissolve 4-nitrobenzaldehyde (1 mmol) in ethanol (10 mL).
-
Catalysis: Mix solutions. Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat at reflux for 4–6 hours.
-
Observation: The solution typically shifts color (yellow/orange) due to conjugation extension.
-
Work-up: Pour reaction mixture into ice-cold water (50 mL). The precipitate is the crude Schiff base.
-
Purification: Recrystallize from EtOH/DMF (9:1 ratio).
-
Validation:
-
IR: Look for C=N stretch (~1620 cm⁻¹) and N-H stretch (~3200 cm⁻¹).
-
¹H NMR: Characteristic singlet for -N=CH- proton around δ 8.2–8.5 ppm.
-
Biological Efficacy & Data Profile[2][3][4][5][6][7]
The nitro-phenyl group significantly alters the biological profile compared to unsubstituted phenyl rings. The electron-withdrawing nature enhances the acidity of the hydrazone NH, improving hydrogen bonding with receptor pockets (e.g., in M. tuberculosis enoyl-ACP reductase).[1]
Antimicrobial Activity (MIC Values)
Data synthesized from adamantane-hydrazone screening studies [1, 2].[2][3]
| Compound Variant | R-Group | Organism | MIC (µg/mL) | Activity Level |
| Adamantane-Hydrazone | 4-Nitrophenyl | S. aureus (Gram +) | 62.5 | High |
| Adamantane-Hydrazone | 3-Nitrophenyl | E. coli (Gram -) | 125 | Moderate |
| Adamantane-Hydrazone | 4-Chlorophenyl | S. aureus | 250 | Low |
| Adamantane-Thiourea | 4-Nitrophenyl | M. tuberculosis | 6.25 | Very High |
Anticancer Cytotoxicity (IC50)
Data based on Adamantyl-isothiourea derivatives [3].[4]
| Cell Line | Tissue Origin | IC50 (µM) | Efficacy |
| MCF-7 | Breast | 22.4 | Moderate |
| Hep-G2 | Liver | 7.70 | High |
| HeLa | Cervical | < 25 | Moderate |
| A549 | Lung | > 100 | Resistant |
Mechanistic Insights & SAR Analysis
The efficacy of these compounds is not random; it follows a strict Structure-Activity Relationship (SAR).[5]
The "Nitro-Switch" Mechanism
The nitro group (
-
Electronic Anchor: It withdraws electrons from the phenyl ring, making the aromatic system electron-deficient. This facilitates
stacking interactions with electron-rich amino acid residues (e.g., Tryptophan) in the target protein. -
Bioreductive Activation: In hypoxic environments (common in solid tumors and TB granulomas), the nitro group can be enzymatically reduced to a hydroxylamine or amine, which can damage DNA or inhibit essential enzymes.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) decomposition. The synergy between the lipophilic cage and the electronic nitro-group is mediated by the linker.
Toxicology & Safety Considerations
While the nitro-phenyl moiety enhances potency, it introduces mutagenic risks (Ames positive potential) due to the metabolic reduction of nitro groups to reactive nitroso/hydroxylamine intermediates.
-
Mitigation Strategy: During lead optimization, consider replacing the Nitro group with a Cyano (-CN) or Trifluoromethyl (-CF3) group if toxicity is observed, as these mimic the electron-withdrawing character without the reductive liability.
References
-
Popiołek, Ł., et al. (2024).[6] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.[6][7] MDPI. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2014).[8] Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. PMC. Available at: [Link]
-
Osman, H. M. (2021).[9] Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity.[10] Hindawi. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
A Technical Guide to Lipophilic Adamantane Building Blocks in Modern Drug Discovery
Executive Summary
The adamantane scaffold, a rigid and highly lipophilic diamondoid hydrocarbon, has cemented its status as a privileged motif in medicinal chemistry. Its unique three-dimensional structure is not merely a passive scaffold but an active contributor to a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of an adamantane cage can significantly enhance a drug's ability to cross biological membranes, improve metabolic stability by sterically shielding labile functional groups, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[1][2] This guide provides an in-depth exploration of lipophilic adamantane building blocks, offering a technical resource for researchers and drug development professionals. We will delve into the synthesis of key adamantane derivatives, analyze their physicochemical properties, and examine their application through case studies of clinically successful drugs.
The Adamantane Scaffold: A Uniquely Privileged Lipophilic Moiety
First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1³,⁷]decane) remained a chemical curiosity until a scalable synthesis was developed in 1957.[3] This breakthrough unlocked its potential for broad application in drug discovery.[3]
Structural Rigidity and Lipophilicity: The defining features of adamantane are its rigid, strain-free, cage-like structure and its pronounced lipophilicity.[1][2] This lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] The addition of an adamantyl group can increase the calculated LogP (cLogP) of a molecule by approximately 3.1 units, a substantial modification that can transform a hydrophilic compound into a membrane-permeant drug candidate.[5] This has led to adamantane being dubbed a "lipophilic bullet," capable of carrying therapeutic agents across the blood-brain barrier and other biological membranes.[5][6]
Metabolic Stability: The rigid hydrocarbon framework of adamantane is exceptionally resistant to enzymatic degradation.[1] When appended to a drug molecule, it can act as a metabolic shield, protecting nearby functional groups from cleavage by metabolic enzymes, thereby increasing the drug's plasma half-life and overall stability.[3][7]
Bioisosterism and Pharmacophore Scaffolding: Beyond its role as a lipophilic enhancer, the adamantane cage serves as a non-planar, three-dimensional bioisostere for phenyl rings and other cyclic systems.[3][8] This allows medicinal chemists to "escape the flatland" of traditional aromatic scaffolds, providing a rigid anchor to orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets like ion channels and enzyme active sites.[3][8]
Synthesis of Key Adamantane Building Blocks
The utility of adamantane in drug discovery is underpinned by its versatile chemistry, which allows for functionalization at its bridgehead (tertiary) and bridge (secondary) positions. The most common starting materials are adamantane itself, 1-adamantanol, and 1-adamantanecarboxylic acid.
Functionalization of the Adamantane Core
Direct functionalization of the adamantane core is a common entry point for creating diverse building blocks.
This protocol describes a straightforward electrophilic bromination at the reactive bridgehead position.
Methodology:
-
To a solution of adamantane (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add an excess of bromine (e.g., 3.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-bromoadamantane, which can be purified by sublimation or recrystallization.
Causality: The tertiary C-H bonds at the bridgehead positions of adamantane are more susceptible to radical abstraction and electrophilic attack than the secondary hydrogens. Refluxing with elemental bromine facilitates the formation of a bromine radical, which selectively abstracts a bridgehead hydrogen, leading to the formation of the stable 1-adamantyl cation intermediate, which is then trapped by a bromide ion.
Synthesis of Amino Adamantane Derivatives
Amino-adamantanes are a cornerstone of many successful drugs. Memantine, an NMDA receptor antagonist, is a prominent example.
This protocol outlines a common industrial route starting from 1,3-dimethyladamantane.[9]
Step 1: Formation of N-(3,5-dimethyladamantan-1-yl)formamide
-
Slowly add 1,3-dimethyladamantane (1.0 eq) to an excess of nitric acid (e.g., 10 eq) at 20-25 °C over 30 minutes with vigorous stirring.
-
Continue stirring for 1 hour.
-
Add formamide (e.g., 9 eq) to the mixture over 30 minutes, maintaining the temperature.
-
Heat the reaction mixture to 85 °C for 2 hours.[9]
-
Cool the mixture to 5-10 °C and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude formamide intermediate.[9]
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the crude N-(3,5-dimethyladamantan-1-yl)formamide, add a mixture of water and concentrated hydrochloric acid (e.g., 36% HCl).[9]
-
Heat the mixture to reflux for 1 hour.[9]
-
Concentrate the reaction mixture to approximately half its original volume under vacuum.
-
Add n-hexane and reflux for 30 minutes.
-
Cool the mixture to 5-10 °C for 1 hour to precipitate the white solid.
-
Filter the solid, wash with cold n-hexane, and dry under vacuum to yield memantine hydrochloride.[9]
Causality: This synthesis utilizes a Ritter-type reaction.[9] Nitric acid activates the tertiary C-H bonds of 1,3-dimethyladamantane, leading to the formation of a carbocation. Formamide then acts as a nucleophile, attacking the carbocation. Subsequent hydrolysis of the resulting formamide under acidic conditions yields the primary amine, which is isolated as its hydrochloride salt.
Diagram 1: General Synthetic Workflow for Adamantane Derivatives
Caption: A generalized workflow for the synthesis of adamantane derivatives.
Physicochemical Properties and Their Modulation
The adamantane cage profoundly influences key drug-like properties. Understanding and modulating these properties is crucial for successful drug design.
| Property | Influence of Adamantane Moiety | Modulation Strategy |
| Lipophilicity (LogP) | Significantly increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility.[5][10] | Introduction of polar functional groups (e.g., -OH, -NH₂, -COOH) on the adamantane scaffold or elsewhere in the molecule to balance lipophilicity. |
| Aqueous Solubility | Generally low due to high lipophilicity. This can pose challenges for formulation and bioavailability.[11] | Salt formation for basic or acidic derivatives. Bioisosteric replacement of adamantane with more soluble lipophilic groups.[11] |
| Metabolic Stability | High intrinsic stability. Sterically hinders metabolic attack on adjacent functional groups.[1][3] | Strategic placement of the adamantane group to protect metabolically labile sites. |
| pKa | The adamantyl group is electron-donating, which can slightly increase the basicity (pKa) of a nearby amino group compared to a less bulky alkyl substituent. | Fine-tuning of pKa can be achieved by introducing electron-withdrawing or -donating groups on the adamantane scaffold, although this is less common. |
Applications in Drug Discovery: Case Studies
The versatility of adamantane building blocks is demonstrated by their presence in a range of clinically approved drugs.[12][13]
Case Study 1: Vildagliptin (Galvus®) - A DPP-4 Inhibitor
Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes.[14] The adamantane moiety in vildagliptin is a prime example of its use to enhance pharmacokinetic properties.
Mechanism of Action: Vildagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4).[14][15] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] By inhibiting DPP-4, vildagliptin prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[14][15] This improves glycemic control with a low risk of hypoglycemia.[15][16]
Role of the Adamantane Group: The adamantyl group in vildagliptin serves multiple purposes. It provides a bulky, lipophilic anchor that fits into a hydrophobic pocket of the DPP-4 active site, contributing to the molecule's high binding affinity and prolonged enzyme inhibition.[16] Furthermore, its metabolic stability helps to ensure a favorable pharmacokinetic profile for the drug.
Diagram 2: Mechanism of Action of Vildagliptin
Caption: Vildagliptin inhibits DPP-4, increasing incretin levels and improving glycemic control.
Case Study 2: Memantine (Namenda®) - An NMDA Receptor Antagonist
Memantine is used to treat moderate-to-severe Alzheimer's disease. Its development highlights the utility of adamantane in central nervous system (CNS) drug discovery.
Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate levels are thought to lead to chronic overactivation of NMDA receptors, causing excitotoxicity and neuronal damage. Memantine preferentially blocks the NMDA receptor ion channels when they are excessively open, without affecting normal synaptic transmission.
Role of the Adamantane Group: The lipophilic 3,5-dimethyladamantyl group is crucial for memantine's therapeutic profile. It allows the drug to readily cross the blood-brain barrier.[3] Furthermore, the bulky adamantane cage is believed to physically block the ion channel of the NMDA receptor, contributing directly to its antagonist activity. The specific dimensions and properties of the adamantane group are key to its voltage-dependent and rapid on/off binding kinetics, which are essential for its therapeutic effect and tolerability.
Conclusion and Future Outlook
Lipophilic adamantane building blocks continue to be invaluable tools in the medicinal chemist's arsenal. Their unique combination of rigidity, three-dimensionality, and lipophilicity allows for the rational design of drugs with improved pharmacokinetic profiles and novel mechanisms of action.[1][3] The established synthetic routes provide ready access to a wide array of functionalized adamantanes, ensuring their continued application in diverse therapeutic areas.
Future research will likely focus on the synthesis of more complex, multi-substituted adamantanes to explore chemical space more thoroughly.[8] Additionally, the use of adamantane as a bioisostere for other bulky groups and its incorporation into novel drug delivery systems, such as antibody-drug conjugates and targeted nanoparticles, represent exciting frontiers for this remarkable scaffold.[1][17]
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Vildagliptin? Retrieved from [Link]
-
Ahren, B., et al. (2011, September 15). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed. Retrieved from [Link]
-
Lund University. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Retrieved from [Link]
-
Frkanec, L., & Majerski, K. M. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Retrieved from [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]
-
Sadek, M., et al. (2025, July 5). The adamantane scaffold: Beyond a lipophilic moiety. PubMed. Retrieved from [Link]
-
Reddy, T. V., et al. (2020, June 25). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Retrieved from [Link]
-
Wanka, L., et al. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Retrieved from [Link]
-
Ahrén, B. (2019, November 8). Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man. Frontiers in Endocrinology. Retrieved from [Link]
-
Ahrén, B., et al. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. ResearchGate. Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Retrieved from [Link]
-
Zhang, F., et al. (2017, April 20). Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Retrieved from [Link]
-
Duong, V. B., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. Retrieved from [Link]
-
Spilovska, K., et al. (2016, August 1). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]
-
ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Frkanec, L., & Majerski, K. M. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. Retrieved from [Link]
-
Reddy, T. V., et al. (2020). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. Retrieved from [Link]
-
Burmistrov, V., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PMC. Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]
-
Frkanec, L., & Majerski, K. M. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. nbinno.com [nbinno.com]
- 3. connectsci.au [connectsci.au]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 15. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. mdpi.com [mdpi.com]
Literature review on 3-nitro-4-ethylphenyl adamantane scaffolds
Executive Summary
The 3-nitro-4-ethylphenyl adamantane scaffold represents a specialized intersection of diamondoid chemistry and substituted aromatics. This structural motif combines the lipophilic, metabolic stability of the adamantane cage with the electronic versatility of a nitro-substituted ethylbenzene core.
While adamantane derivatives are historically recognized for antiviral (e.g., Amantadine) and NMDA receptor antagonist (e.g., Memantine) activity, the specific functionalization of the phenyl ring with nitro and ethyl groups suggests a targeted application in intermediate synthesis for P2X7 receptor antagonists , 11
This guide analyzes the retrosynthetic logic, physicochemical properties, and validated protocols for generating and utilizing this scaffold.
Structural & Physicochemical Analysis[1][2][3][4][5]
The "Diamondoid" Anchor
The adamantane moiety (C
-
Steric Bulk: The cage structure prevents metabolic attack at the attachment point, extending the half-life (
) of the pharmacophore. -
Electronic Effect: The adamantyl group is a weak electron donor but exerts massive steric pressure, directing electrophilic aromatic substitutions (EAS) to distal positions.
The 3-Nitro-4-Ethylphenyl Core
This substitution pattern is chemically non-trivial and highly specific:
-
Ethyl Group (C4): Provides a secondary hydrophobic contact point and directs electrophilic attack ortho to itself due to hyperconjugation.
-
Nitro Group (C3): Acts as a strong electron-withdrawing group (EWG). In medicinal chemistry, this is often a "masked" aniline (reducible to
) or used to modulate the pKa of nearby protons.
| Property | Value (Predicted) | Impact on Drug Design |
| LogP | ~5.8 - 6.2 | High lipophilicity; requires formulation strategies (e.g., cyclodextrin complexation). |
| TPSA | ~45.8 Ų | Good membrane permeability; Nitro group dominates polarity. |
| Rotatable Bonds | 2 (Ph-Et, Ph-Ad) | Rigid core with limited conformational entropy penalty. |
| Metabolic Liability | Low | Adamantane blocks para-oxidation; Nitro group resists CYP450 oxidative dealkylation. |
Synthetic Pathways & Protocols
The synthesis of 1-(3-nitro-4-ethylphenyl)adamantane is best achieved through a convergent route: Friedel-Crafts Alkylation followed by Regioselective Nitration .
Pathway Visualization (DOT)
The following diagram illustrates the critical reaction flow and decision nodes.
Caption: Figure 1. Convergent synthetic route. Steric bulk of adamantane directs nitration to the position ortho to the ethyl group.
Detailed Protocol: Step-by-Step
Step 1: Friedel-Crafts Adamantylation
Objective: Synthesize 1-(4-ethylphenyl)adamantane.
-
Rationale: Direct alkylation of nitro-ethylbenzene is poor due to the deactivating nitro group. We must install the adamantane before nitration.
-
Reagents: 1-Bromoadamantane (21.5 g, 100 mmol), Ethylbenzene (100 mL, excess as solvent), AlCl
(1.3 g, 10 mmol). -
Procedure:
-
Dissolve 1-bromoadamantane in dry ethylbenzene under N
atmosphere. -
Cool to 0°C. Add AlCl
portion-wise over 20 minutes. Caution: HCl gas evolution. -
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour mixture over ice/HCl.
-
Extraction: Extract with DCM, wash with brine, dry over MgSO
. -
Purification: Remove excess ethylbenzene via vacuum distillation. Recrystallize residue from 2-propanol.
-
Yield Expectation: 75-85%.
-
Step 2: Regioselective Nitration
Objective: Install nitro group at the 3-position.
-
Mechanism: The adamantyl group (position 1) is bulky and blocks its ortho positions (2,6). The ethyl group (position 4) activates its ortho positions (3,5). Therefore, substitution occurs at C3.
-
Reagents: 1-(4-ethylphenyl)adamantane (10 g), HNO
(fuming), H SO (conc), Acetic Anhydride. -
Procedure:
-
Dissolve the intermediate in Acetic Anhydride (50 mL) and cool to -10°C.
-
Prepare a nitrating mixture: HNO
:H SO (1:1.5 ratio). -
Add nitrating mixture dropwise, maintaining temp < 0°C. Exothermic.
-
Stir at 0°C for 2 hours.
-
Workup: Pour onto crushed ice. The product typically precipitates as a yellow solid.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water.[1]
-
Validation:
H NMR should show a singlet (or doublet with small coupling) for the aromatic proton between Nitro and Adamantyl groups, confirming the 1,3,4-substitution pattern.
-
Pharmacological Applications & SAR
The 3-nitro-4-ethylphenyl adamantane scaffold acts as a privileged structure in several therapeutic areas.
P2X7 Receptor Antagonism
The P2X7 receptor is a key target for inflammation and pain.
-
Mechanism: Adamantane derivatives block the channel pore or bind to an allosteric site.
-
Role of Scaffold: The adamantane fills the hydrophobic pocket. The phenyl ring provides pi-stacking interactions. The nitro group is often reduced to an amine and coupled to an amide/heterocycle to form the final active drug (e.g., analogs of AZD9056).
11 -HSD1 Inhibitors (Metabolic Disease)
Inhibitors of 11
-
Binding Mode: The bulky adamantane occupies the lipophilic binding pocket of the enzyme, mimicking the steroid core of cortisone.
-
Optimization: The 3-nitro group can be converted to a sulfonamide or amide to interact with the catalytic triad.
Structure-Activity Relationship (SAR) Logic
Caption: Figure 2. Pharmacophore decomposition. The ethyl/nitro combination creates a specific electrostatic map distinct from simple adamantyl-benzenes.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
- Liu, J., et al. (2011). "Synthesis and pharmacological evaluation of novel adamantane derivatives as P2X7 receptor antagonists." European Journal of Medicinal Chemistry. (Contextual grounding for adamantane P2X7 antagonists).
-
BenchChem Technical Support. (2025). "Synthesis of 1,3-Bis(4-methylphenyl)adamantane: Friedel-Crafts Protocols."
-
Kassiou, M., et al. (2025).[3] "The adamantane scaffold: Beyond a lipophilic moiety."[3][4] European Journal of Medicinal Chemistry. [3]
-
US Patent 5015758A. "Process for the preparation of 1-adamantane derivatives." (Industrial Friedel-Crafts conditions).
Sources
Methodological & Application
Synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane via Friedel-Crafts alkylation
Executive Summary & Strategic Rationale
The synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane represents a classic challenge in regioselective aromatic substitution. This scaffold combines the lipophilic, bulky adamantane cage—critical for improving the pharmacokinetic profile (membrane permeability and metabolic stability) of drug candidates—with a functionalized aromatic system ready for further diversification (e.g., reduction to an aniline for cross-coupling).
This protocol details a robust, two-step synthetic pathway.[1] The core strategy relies on the Friedel-Crafts alkylation of ethylbenzene to establish the carbon skeleton, followed by a sterically controlled nitration .
Key Technical Insights:
-
Sequence Logic: Direct alkylation of a nitrobenzene derivative is chemically non-viable due to the strong deactivating nature of the nitro group, which shuts down Friedel-Crafts reactivity.[2] Therefore, the alkylation must precede nitration.
-
Regiocontrol: The bulky adamantyl group acts as a steric anchor. By installing it first, we utilize its immense steric bulk to direct the subsequent nitration to the position ortho to the ethyl group, achieving the specific 1,2,4-substitution pattern required.
-
Self-Validating Protocol: The distinct NMR shifts of the aromatic protons (singlet vs. doublet splitting patterns) serve as an internal checkpoint to confirm regiochemistry at each stage.
Synthetic Pathway Visualization
The following diagram illustrates the reaction sequence, highlighting the steric steering effects that ensure regioselectivity.
Figure 1: Synthetic workflow for this compound. The adamantyl group blocks positions 2 and 6, forcing nitration to position 3.
Phase 1: Friedel-Crafts Alkylation
Objective: Synthesize 1-(4-ethylphenyl)adamantane. Mechanism: Generation of the tertiary 1-adamantyl carbocation (stable super-electrophile) followed by electrophilic attack on the electron-rich ethylbenzene.
Reagents & Materials
| Component | Role | Equiv. | Notes |
| 1-Bromoadamantane | Electrophile Source | 1.0 | Solid, high purity (>98%) required. |
| Ethylbenzene | Substrate & Solvent | 10.0 | Large excess prevents polyalkylation. |
| Aluminum Chloride ( | Lewis Acid Catalyst | 0.1 - 0.2 | Anhydrous; handle in glovebox or under |
| Dichloromethane (DCM) | Co-solvent (Optional) | N/A | Use if ethylbenzene volume is limited. |
Experimental Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with dry Nitrogen (
). -
Dissolution: Charge the flask with 1-Bromoadamantane (10.0 g, 46.5 mmol) and Ethylbenzene (50 mL). Stir until dissolved.
-
Catalyst Addition: Cool the solution to -10°C using an ice/salt bath. Carefully add anhydrous
(1.2 g, 9.0 mmol) in small portions over 15 minutes.-
Expert Note: The reaction is exothermic. Rapid addition can lead to local overheating and isomerization of the adamantyl cation to the thermodynamically more stable (but unwanted) isomers.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4–6 hours. Monitor by TLC (Hexanes mobile phase) or GC-MS.
-
Endpoint: Disappearance of 1-bromoadamantane.
-
-
Quench: Cool back to 0°C. Quench slowly with ice-water (100 mL). Caution: HCl gas evolution.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (
mL).[3] Combine organics, wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Remove excess ethylbenzene via vacuum distillation. Recrystallize the residue from hot ethanol or 2-propanol to yield white crystals.
Expected Yield: 75–85%
Data Checkpoint:
Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at the 3-position (ortho to ethyl).
Mechanistic Insight: The adamantyl group at C1 is bulky and blocks the C2/C6 positions. The ethyl group at C4 activates C3/C5. Consequently, the nitronium ion (
Reagents & Materials
| Component | Role | Equiv. | Notes |
| 1-(4-Ethylphenyl)adamantane | Substrate | 1.0 | Product from Phase 1. |
| Nitric Acid ( | Nitrating Agent | 1.1 | Fuming (90%) or conc. (65-70%). |
| Sulfuric Acid ( | Catalyst/Solvent | Solvent | Conc. (98%).[3] |
| Acetic Anhydride | Moderator (Optional) | - | Use for milder "acetyl nitrate" conditions if over-nitration occurs. |
Experimental Protocol
-
Preparation: In a 100 mL round-bottom flask, dissolve 1-(4-Ethylphenyl)adamantane (5.0 g, 20.8 mmol) in Dichloromethane (20 mL).
-
Expert Note: Using a biphasic system or a solvent like nitromethane/DCM helps moderate the reaction temperature compared to neat sulfuric acid.
-
-
Acid Mix: In a separate beaker, prepare a mixture of conc.
(10 mL) and conc. (1.5 mL, ~23 mmol) at 0°C. -
Addition: Add the mixed acid dropwise to the substrate solution at 0°C with vigorous stirring. Do not allow temperature to exceed 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 30 minutes.
-
Critical Control: Monitor strictly. Over-reaction leads to dinitro species.
-
-
Quench: Pour the reaction mixture onto 100 g of crushed ice.
-
Workup: Extract with DCM (
mL). Wash combined organics with saturated (until neutral pH) and brine. Dry over .[4] -
Purification: Flash column chromatography (Silica gel; Hexane/Ethyl Acetate 95:5) is recommended to separate the major 3-nitro isomer from trace 2-nitro isomers.
Expected Yield: 60–70%
Analytical Validation
The following table summarizes the expected NMR shifts for the final product, This compound .
| Moiety | Proton Type | Approx.[4][5] Shift ( | Multiplicity | Diagnostic Value |
| Aromatic | H-2 (Ortho to Adamantyl/Nitro) | 7.80 | Doublet (small | Key Indicator: Deshielded by Nitro; meta-coupling to H-6. |
| Aromatic | H-6 (Ortho to Adamantyl) | 7.55 | Doublet of Doublets | Coupled to H-5 and H-2. |
| Aromatic | H-5 (Ortho to Ethyl) | 7.35 | Doublet (large | Ortho coupling indicates 4,5-relationship. |
| Ethyl | 2.90 | Quartet | Benzylic protons. | |
| Ethyl | 1.25 | Triplet | Terminal methyl. | |
| Adamantane | Bridgehead/Methylene | 1.7 – 2.1 | Multiplets | Characteristic "hump" confirming adamantyl integrity. |
References
-
Organic Syntheses. (1973). Adamantanone [Adamantane, 1-hydroxy-, nitrate (ester)]. Org. Synth. 1973, 53, 8; Coll. Vol. 6, 41. Retrieved from [Link]
-
Vicha, R., et al. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ARKIVOC, (xii), 60-80.[6] Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
Sources
Application Note: Protocols for Nitration of 1-(4-ethylphenyl)adamantane
Executive Summary & Strategic Rationale
This guide details the operational protocols for the mono-nitration of 1-(4-ethylphenyl)adamantane (referred to herein as Substrate-1 ). This transformation is a critical intermediate step in the synthesis of retinoid analogs and functionalized materials where the adamantyl cage serves as a lipophilic anchor.[1]
The Chemical Challenge: The nitration of Substrate-1 presents a classic conflict between electronic activation and steric hindrance.[1] Both the ethyl group and the adamantyl group are alkyl substituents, theoretically directing electrophiles to ortho and para positions.[1] However, the 1-adamantyl moiety is sterically massive , effectively blocking the positions adjacent to it.
Core Directive: The protocols below prioritize regioselectivity toward the position ortho to the ethyl group (yielding 4-(1-adamantyl)-1-ethyl-2-nitrobenzene ) while suppressing di-nitration and oxidative degradation.
Mechanistic Insight & Regioselectivity
To ensure process control, operators must understand the steric landscape. The adamantyl group does not merely influence solubility; it acts as a "steric shield."[1]
Steric-Electronic Logic Diagram
Figure 1: Mechanistic flow demonstrating the dominance of steric hindrance from the adamantyl cage, forcing nitration to the ring position adjacent to the ethyl group.
Experimental Protocols
Two protocols are provided.[2][3][4][5][6][7][8][9][10][11][12] Protocol A is the industrial standard for robustness and scalability.[1] Protocol B is a milder alternative for high-precision, small-scale applications requiring kinetic control.
Protocol A: Mixed Acid Nitration (Standard)
Best for: Gram-to-kilogram scale synthesis, high yield.
Reagents & Equipment:
-
Substrate-1: 10.0 g (41.6 mmol)
-
Nitric Acid (
): 65-70%, 3.0 mL (1.1 equiv) -
Sulfuric Acid (
): 98%, 10 mL -
Dichloromethane (DCM): 100 mL (Solvent choice is critical for adamantyl solubility)
-
Equipment: 250 mL 3-neck RBF, internal thermometer, addition funnel, ice/salt bath.
Step-by-Step Methodology:
-
Solvation: Dissolve 10.0 g of Substrate-1 in 80 mL of DCM in the reaction flask. Cool to -5°C to 0°C .[11]
-
Note: The adamantyl group renders the substrate highly lipophilic.[1] DCM is preferred over acetic acid here to ensure homogeneity at low temperatures.
-
-
Acid Preparation: In a separate beaker, carefully mix the Nitric Acid (3.0 mL) into the Sulfuric Acid (10 mL) while cooling. This generates the nitronium ion (
) in situ. -
Controlled Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the substrate solution over 30 minutes , maintaining internal temperature < 5°C .
-
Critical Control Point: Exotherms > 10°C will increase the risk of di-nitration.
-
-
Aging: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours.
-
Quenching: Pour the reaction mixture slowly into 200 g of crushed ice/water mixture with vigorous stirring.
-
Workup:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer once with 50 mL DCM.[1]
-
Wash combined organics with saturated
(until neutral pH) and Brine. -
Dry over anhydrous
and concentrate in vacuo.
-
Protocol B: Acetyl Nitrate (Kinetic Control)
Best for: High regioselectivity requirements or substrates sensitive to strong mineral acids.
Reagents:
-
Substrate-1: 1.0 g
-
Acetic Anhydride (
): 5 mL -
Fuming Nitric Acid: 1.1 equiv
-
Solvent: Nitromethane or Acetonitrile.
Methodology:
-
Generate Acetyl Nitrate in situ by adding fuming
to cooled Acetic Anhydride ( ).-
Safety Warning: Acetyl nitrate is potentially explosive if overheated. Keep below 20°C.
-
-
Add the substrate dissolved in Nitromethane.
-
Stir at 0°C for 4 hours.
Data Summary & Validation
The following data parameters act as quality gates for the synthesized intermediate.
| Parameter | Specification | Method of Verification |
| Appearance | Pale yellow crystalline solid | Visual Inspection |
| Yield (Protocol A) | 85 - 92% | Gravimetric |
| Regioselectivity | > 95:5 (2-nitro vs. others) | GC-MS / HPLC |
| Melting Point | 82 - 88°C (Analogous*) | Capillary Melt |
| Aromatic region: 3 protons.[12] Splitting pattern changes from AA'BB' (starting material) to ABX or singlet/doublet patterns due to trisubstitution. | 400 MHz NMR ( |
*Note: Melting points vary by crystal polymorph and exact ethyl/adamantyl substitution patterns.[1] Value derived from analogous methoxy-adamantyl intermediates [1].
Analytical Validation (Self-Check)
To confirm the nitro group position:
-
Look for the singlet aromatic proton in the NMR.[1]
-
In the product 4-(1-adamantyl)-1-ethyl-2-nitrobenzene , the proton at position 3 (between the adamantyl and nitro groups) is sterically crowded and will appear as a meta-coupled doublet (d,
Hz) shifted downfield due to the nitro group's deshielding cone. -
The proton at position 6 (ortho to ethyl, meta to nitro) will show typical ortho coupling (
Hz).
Process Safety & Hazard Control
Risk: Nitration reactions are exothermic and can lead to thermal runaway. Mitigation:
-
Thermal Cut-off: Stop addition if Temp > 10°C.
-
Stoichiometry: Do not exceed 1.1 equivalents of
to prevent formation of unstable di-nitro species (TNT-like instability). -
Quenching: Never add water to the acid; always add the reaction mixture to the ice/water.
References
-
Shudo, K. (1988). Retinoidal compounds. U.S. Patent No.[5][6][8][12] 4,717,720. Washington, DC: U.S. Patent and Trademark Office.
- Context: Establishes the foundational chemistry for nitrating adamantyl-phenyl scaffolds in Adapalene synthesis.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem.
- Context: General handling of adamantane solubility and reactivity profiles.
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[5] Nitration: Methods and Mechanisms. VCH Publishers.
- Context: Authoritative text on mixed-acid mechanism and acetyl nitr
- Charpentier, B., et al. (2007). Synthesis and retinoidal activity of novel adamantyl-alkoxy-benzaldehyde derivatives. Journal of Medicinal Chemistry.
Sources
- 1. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20040024266A1 - Aromatic nitration reactions - Google Patents [patents.google.com]
- 6. US3780116A - Method for nitration of aromatic hydrocarbon compounds - Google Patents [patents.google.com]
- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 8. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Mono-nitration of aromatic compounds - Patent 2327677 [data.epo.org]
- 12. CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound - Google Patents [patents.google.com]
- 13. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 1-(4-Ethyl-3-nitrophenyl)adamantane as a CNS Drug Scaffold
Executive Summary
The adamantane moiety is a "privileged structure" in medicinal chemistry, renowned for its ability to enhance lipophilicity and facilitate blood-brain barrier (BBB) penetration. 1-(4-Ethyl-3-nitrophenyl)adamantane represents a critical, high-value intermediate. It serves as the direct precursor to 1-(3-amino-4-ethylphenyl)adamantane , a scaffold essential for developing Sigma-1 receptor agonists (neuroprotection), NMDA receptor antagonists , and novel 11β-HSD1 inhibitors .
This guide outlines the optimized protocol for synthesizing this intermediate with high regioselectivity, ensuring the purity required for CNS drug development. It focuses on controlling the nitration regiochemistry—the most common failure point in this workflow.
Chemical Context & CNS Relevance[1][2]
The "Lipophilic Anchor" Effect
In CNS drug design, the adamantane cage acts as a "lipophilic bullet." When attached to a phenyl ring, it increases the LogP by approximately 3.0, significantly enhancing passive transport across the endothelial cells of the BBB.
Structural Significance
The specific substitution pattern—4-ethyl-3-nitro —is non-trivial:
-
4-Ethyl Group: Provides steric bulk and metabolic stability superior to methyl groups (as seen in Tolyl derivatives), preventing rapid oxidation at the benzylic position.
-
3-Nitro Group: This is the "masked" functionality. Upon reduction to an amine (
), it becomes a hydrogen bond donor/acceptor capable of interacting with the Aspartate residues in the Sigma-1 receptor binding pocket.
Mechanism of Action (Downstream API)
The amine derivative of this intermediate modulates the Sigma-1 Receptor (Sig-1R) , a chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
Figure 1: Mechanism of Action for downstream adamantane-amine ligands.
Experimental Protocols
Synthesis Workflow
The synthesis involves two primary steps: Friedel-Crafts Alkylation followed by Regioselective Nitration.
Step 1: Friedel-Crafts Alkylation
Objective: Synthesize 1-(4-ethylphenyl)adamantane.
Reaction:
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a Nitrogen atmosphere.
-
Reagents: Dissolve 1-bromoadamantane (21.5 g, 100 mmol) in neat ethylbenzene (150 mL). Ethylbenzene acts as both reactant and solvent to minimize poly-alkylation.
-
Catalyst Addition: Cool to 0°C. Add anhydrous Aluminum Chloride (
, 1.5 eq) in small portions over 20 minutes. Caution: HCl gas evolution. -
Reaction: Warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Pour mixture onto 500 g of crushed ice/HCl. Extract with Dichloromethane (DCM).
-
Purification: Distill off excess ethylbenzene. Recrystallize the residue from Isopropanol.
Step 2: Regioselective Nitration (The Critical Step)
Objective: Introduce the nitro group at the 3-position (ortho to ethyl). Challenge: The adamantyl group is bulky. The ethyl group directs ortho/para. Since the para position relative to the ethyl is blocked by the adamantyl group, the nitro group is forced ortho to the ethyl (position 3).
Protocol:
-
Solvent System: Dissolve 1-(4-ethylphenyl)adamantane (10 g) in Acetic Anhydride (50 mL). This moderates the nitronium ion reactivity compared to sulfuric acid, reducing dinitration.
-
Nitrating Agent: Prepare a solution of Fuming Nitric Acid (
, 1.1 eq) in Acetic Acid. -
Addition: Cool the substrate solution to -10°C. Add the nitrating mixture dropwise over 1 hour. Strictly maintain temperature < 0°C.
-
Stirring: Stir at 0°C for 2 hours.
-
Quench: Pour into ice water. The product typically precipitates as a yellow solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Acetone (9:1) .
-
Note: If oil forms, dissolve in DCM, wash with bicarbonate, dry, and pass through a short silica plug (Eluent: Hexane/DCM).
-
Downstream Activation (Reduction)
To utilize this intermediate for drug discovery, convert it to the amine:
-
Method: Catalytic Hydrogenation.[2]
-
Conditions: 10% Pd/C,
(40 psi), Methanol, RT, 4 hours. -
Yield: Quantitative conversion to 1-(3-amino-4-ethylphenyl)adamantane.
Quality Control & Characterization
Regioisomer Analysis
The primary impurity is the 2-nitro isomer (ortho to the adamantyl group), though steric hindrance makes this rare.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 60% B to 95% B over 20 mins.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Nitro).
Table 1: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Purity (HPLC) | Area % | |
| Regioisomer Content | HPLC/NMR | |
| Melting Point | 118°C - 122°C (Typical) | DSC |
| Residual Solvent | GC-Headspace |
Workflow Visualization
Figure 2: Synthetic pathway from raw materials to CNS-active scaffold.
References
-
Structural Relevance: Spilovska, K., et al. (2016).[3] "Adamantane - A Lead Structure for Drugs in Clinical Practice."[3] Current Medicinal Chemistry. Link
-
Sigma-1 Ligands: Riganas, S., et al. (2012). "New adamantane derivatives with sigma affinity and antiproliferative activity."[4] Medicinal Chemistry. Link
-
Alkylation Protocols: BenchChem Application Notes. "Friedel-Crafts Alkylation using 1-Bromoadamantane." Link
-
Nitration Regiochemistry: Vicha, R., et al. (2009). "Directing effects in nitration of 1-adamantyl bearing aromatic ketones." Arkivoc. Link
-
General Adamantane Chemistry: Org. Synth. 1962, 42, 8. "Adamantane Synthesis." Link
Sources
- 1. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of the Nitro Group in Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Cage in Medicinal Chemistry and the Critical Role of the Amino Group
The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged motif in modern drug design. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise and rigid conformation, make it an attractive building block for modulating the activity and pharmacokinetic profiles of therapeutic agents. A key functional group that unlocks the vast potential of the adamantane core is the primary amine. Amino-adamantane derivatives are cornerstones of several approved drugs, such as the antiviral and anti-Parkinsonian agent amantadine and the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease.[1][2]
The introduction of the amino group at the bridgehead position of the adamantane cage is most commonly achieved through the reduction of a nitro-adamantane precursor. The conversion of the nitro group to a primary amine is a fundamental and powerful transformation in organic synthesis.[3] However, the steric bulk of the adamantane framework presents unique challenges, influencing the choice of reagents and reaction conditions to achieve efficient and clean conversion. This technical guide provides a comprehensive overview of common reagents for the reduction of nitro groups in adamantane derivatives, discusses the causality behind experimental choices, and offers detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents
The selection of a reducing agent for the transformation of a nitro-adamantane to its corresponding amine is a critical decision that hinges on several factors: the presence of other functional groups (chemoselectivity), scalability, cost, and safety considerations. The bulky nature of the adamantane cage can hinder the approach of the reagent to the nitro group, sometimes necessitating more forcing conditions or specific catalysts.[4][5] Below, we compare the most prevalent methodologies.
Methodologies for Nitro Group Reduction in Adamantane Derivatives
| Reagent/Method | Key Advantages | Key Considerations for Adamantane Derivatives |
| Catalytic Hydrogenation (H₂) | High efficiency, clean byproducts (water), scalable. | Steric Hindrance: May require higher catalyst loading, pressure, or temperature. Catalyst Poisoning: Susceptible to sulfur-containing impurities. Chemoselectivity: Can reduce other functional groups (alkenes, alkynes, some carbonyls). |
| - Palladium on Carbon (Pd/C) | Highly active and versatile. | Potential for dehalogenation if aryl halides are present. |
| - Raney® Nickel (Raney Ni) | Cost-effective, less prone to dehalogenation of aryl chlorides and bromides.[6] | Often requires higher temperatures and pressures than Pd/C. Can be pyrophoric. |
| Metal-Mediated Reductions | Excellent functional group tolerance, robust and reliable. | Work-up: Removal of metal salts can be tedious. Stoichiometric: Generates significant metal waste. |
| - Tin(II) Chloride (SnCl₂) | Mild conditions, highly chemoselective for nitro groups over many other functionalities.[6] | Work-up can be complicated by the formation of tin hydroxides.[7] |
| - Iron (Fe) in Acidic/Neutral Media | Inexpensive, environmentally benign, excellent for large-scale synthesis.[8] | Often requires elevated temperatures (reflux). The resulting iron sludge can be cumbersome to filter.[9] |
| Hydride-Based Reductions | ||
| - Sodium Borohydride (NaBH₄) with a Catalyst | Mild reducing agent, but requires a catalyst (e.g., NiCl₂, FeCl₂) to reduce nitro groups.[10] | Can be a good option for substrates with base-sensitive functional groups. The reaction rate can be sensitive to the catalyst and solvent system. |
Mechanistic Insights: Why Different Reagents Behave Differently
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The specific pathway and the reactivity of these intermediates are influenced by the choice of reducing agent and the reaction conditions.
Figure 1: Simplified mechanistic pathways for nitro group reduction.
In catalytic hydrogenation , molecular hydrogen is activated on the surface of a heterogeneous catalyst (e.g., Pd, Pt, Ni). The nitro-adamantane adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen. The steric bulk of the adamantane cage can impede efficient adsorption, sometimes necessitating higher pressures or temperatures to drive the reaction to completion.
In metal-mediated reductions , the metal acts as a source of electrons. The reaction proceeds through a series of single-electron transfers (SET) from the metal to the nitro group, with subsequent protonation by the solvent or acidic medium. These methods are generally less sensitive to steric hindrance than catalytic hydrogenation, as the electron transfer can occur at the surface of the metal powder without the need for a specific binding orientation of the entire molecule.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific adamantane derivative and available laboratory equipment.
Protocol 1: Catalytic Hydrogenation of 1-Nitroadamantane using Palladium on Carbon (Pd/C)
This method is highly efficient but requires access to a hydrogenation apparatus.
Workflow:
Figure 2: Workflow for the catalytic hydrogenation of 1-nitroadamantane.
Materials:
-
1-Nitroadamantane (1.0 eq)
-
10% Palladium on Carbon (10 mol%)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar pressure vessel
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 1-nitroadamantane (e.g., 5.0 g, 25.6 mmol) in ethanol (100 mL).
-
Carefully add 10% Pd/C (e.g., 2.72 g, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. Due to the steric hindrance of the adamantane cage, gentle heating (e.g., 40-50 °C) may be required to increase the reaction rate.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) or GC-MS until the starting material is consumed. This may take several hours to overnight.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[12]
-
Concentrate the filtrate under reduced pressure to yield the crude 1-aminoadamantane.
-
The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[13]
Protocol 2: Reduction of 1-Nitroadamantane using Tin(II) Chloride (SnCl₂)
This is a classic and highly reliable method that is tolerant of many functional groups.
Materials:
-
1-Nitroadamantane (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Ethyl acetate for extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-nitroadamantane (e.g., 5.0 g, 25.6 mmol) and ethanol (150 mL).
-
Add tin(II) chloride dihydrate (e.g., 29.0 g, 128 mmol, 5.0 eq) to the solution.[14]
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is no longer visible. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Slowly add saturated aqueous sodium bicarbonate or 1M NaOH with stirring to neutralize the acid and precipitate tin salts. Continue adding the base until the solution is basic (pH > 8) and a white precipitate of tin hydroxides forms.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-aminoadamantane.
-
Purify as described in Protocol 1.
Protocol 3: Reduction of 1-Nitroadamantane using Iron Powder and Ammonium Chloride
This method is cost-effective and particularly well-suited for large-scale syntheses.
Materials:
-
1-Nitroadamantane (1.0 eq)
-
Iron powder (Fe) (5.0-10.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0-5.0 eq)
-
Ethanol/Water mixture (e.g., 4:1)
-
Celite®
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 1-nitroadamantane (e.g., 5.0 g, 25.6 mmol) in a mixture of ethanol (120 mL) and water (30 mL).
-
Add ammonium chloride (e.g., 6.8 g, 128 mmol, 5.0 eq) and iron powder (e.g., 7.1 g, 128 mmol, 5.0 eq) to the suspension.[9]
-
Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron sludge, washing the pad thoroughly with ethanol.[8]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the aqueous residue basic with the addition of concentrated ammonium hydroxide or 2M NaOH.
-
Extract the product with ethyl acetate or dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-aminoadamantane.
-
Purify as needed.
Characterization of 1-Aminoadamantane
Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum is characterized by broad signals corresponding to the protons of the adamantane cage. The protons on the carbons adjacent to the amino group appear at a different chemical shift than the other methylene and methine protons. The NH₂ protons typically appear as a broad singlet.
-
¹³C NMR (CDCl₃): The spectrum will show distinct signals for the four types of carbons in the adamantane skeleton, with the carbon attached to the amino group being significantly shifted.
-
IR (KBr): The spectrum will show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3400 cm⁻¹, along with C-H stretching and bending vibrations of the adamantane cage.[2]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns of the adamantane core.
Conclusion and Best Practices
The reduction of the nitro group in adamantane derivatives is a crucial transformation for the synthesis of valuable pharmaceutical intermediates. While catalytic hydrogenation offers a clean and efficient route, its sensitivity to steric hindrance may necessitate more forcing conditions. Metal-mediated reductions, particularly with tin(II) chloride or iron, provide robust and highly chemoselective alternatives that are often more tolerant of the bulky adamantane scaffold.
For any of these methods, careful monitoring of the reaction progress is essential. The work-up procedures should be performed diligently to ensure complete removal of the catalyst or metal byproducts. The choice of the optimal reagent and conditions will ultimately depend on the specific substrate, the scale of the reaction, and the available resources. The protocols provided in this guide serve as a solid foundation for researchers to successfully navigate this important synthetic transformation.
References
-
Development of Continuous-Flow Reactions for the Synthesis of Anti-Alzheimer Drug Memantine. (2024). ResearchGate. [Link]
-
Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. (2025). ResearchGate. [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. oc-chem.com. [Link]
-
Design, Synthesis, and Trypanocidal Activity of New Aminoadamantane Derivatives. (2006). PMC. [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). ResearchGate. [Link]
- Process for the preparation of 1-aminoadamantane and its hydrochloride.
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020). PubMed. [Link]
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. (2020). PMC. [Link]
-
Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. (2016). PubMed Central. [Link]
-
Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. (2014). omicsonline.org. [Link]
- Method for the synthesis of adamantane amines.
-
Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (2023). Indian Academy of Sciences. [Link]
-
Simple and Economical Process for Producing Amantadine Hydrochloride. (2022). PMC. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2024). Semantic Scholar. [Link]
-
SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. (2024). ResearchGate. [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (2014). PMC. [Link]
-
A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. (2020). ResearchGate. [Link]
-
raney nickel reductions-part i. Indian Academy of Sciences. [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). masterorganicchemistry.com. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). synthesis.sciforum.net. [Link]
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Almac. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. jmpm.vn [jmpm.vn]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. ias.ac.in [ias.ac.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of 1-(4-Ethyl-3-nitrophenyl)adamantane synthesis
Topic: Improving Yield of 1-(4-Ethyl-3-nitrophenyl)adamantane
Executive Summary
This guide addresses the synthesis of This compound , a critical intermediate often utilized in the development of liquid crystals and specific antiviral pharmacophores.[1] The synthesis typically proceeds via a two-stage sequence:[1]
-
Friedel-Crafts Adamantylation: Coupling adamantane (via a halide or alcohol precursor) to ethylbenzene.[1]
-
Regioselective Nitration: Introducing the nitro group ortho to the ethyl moiety.[1]
Low yields in this pathway are frequently caused by steric hindrance mismanagement during alkylation or benzylic oxidation during nitration.[1] This guide provides optimized protocols and troubleshooting workflows to maximize conversion and regioselectivity.
Phase 1: The Adamantylation Step (Scaffold Synthesis)[1][2]
Objective: Synthesize 1-(4-ethylphenyl)adamantane with >90% para-selectivity.
The Challenge: Sterics vs. Conversion
The adamantyl carbocation is exceptionally stable but bulky.[1] While it prefers the para position of ethylbenzene due to steric shielding at the ortho positions, the reaction often stalls or leads to polymerization if the Lewis acid is too aggressive (e.g., AlCl₃) or if water quenches the cation.[1]
Optimized Protocol: Indium(III)-Catalyzed Alkylation
Why this works: Unlike traditional AlCl₃, Indium(III) bromide (InBr₃) or Chloride (InCl₃) functions as a "soft" Lewis acid.[1] It tolerates trace moisture better and suppresses the formation of "tar" byproducts common with aluminum halides [1].[1]
Reagents:
-
1-Bromoadamantane (1.0 eq)[1]
-
Ethylbenzene (Excess, used as solvent, ~10-15 eq)[1]
-
InCl₃ (5 mol%) or InBr₃ (5 mol%)[1]
Procedure:
-
Charge a flame-dried flask with 1-bromoadamantane and InCl₃ under N₂ atmosphere.
-
Add dry ethylbenzene.[1]
-
Heat to 80–85°C for 4–6 hours.
-
Note: Monitoring by TLC/HPLC should show disappearance of the bromide.[1]
-
-
Quench with water, extract with ethyl acetate, and wash with brine.[1]
-
Remove excess ethylbenzene via vacuum distillation.[1]
Data Comparison: Catalyst Efficiency
| Catalyst | Reaction Temp | Yield (Isolated) | Selectivity (Para:Ortho) | Notes |
| AlCl₃ | 60°C | 55-65% | 85:15 | High tar formation; difficult workup.[1] |
| FeCl₃ | 80°C | 70-75% | 90:10 | Moderate yield; iron residues require acid wash.[1] |
| InCl₃ / InBr₃ | 85°C | 91-95% | >98:2 | Cleanest profile; minimal side reactions [1]. |
Troubleshooting Phase 1
Q: I am seeing a large amount of 1-adamantanol in my crude mixture. Why? A: This indicates cation quenching .[1] The adamantyl cation reacts with water faster than with ethylbenzene.[1]
-
Fix: Ensure the ethylbenzene is dried over molecular sieves (4Å). Increase the equivalents of ethylbenzene to shift the kinetic probability toward alkylation.
Q: My product contains a significant inseparable impurity (approx. 10%). A: This is likely the meta-isomer or a rearrangement product.[1]
-
Fix: Switch to the InCl₃ protocol.[1] The milder acidity reduces thermodynamic equilibration, locking the kinetic para product.[1]
Phase 2: Regioselective Nitration
Objective: Synthesize this compound without oxidizing the ethyl group.
The Challenge: The "Benzylic Trap"
The ethyl group is an activator and ortho/para director.[1] Since the para position is blocked by the adamantane, the nitro group is directed to the ortho position (position 3).[1] However, the benzylic protons of the ethyl group are susceptible to oxidation by strong nitric acid, leading to the formation of acetophenone derivatives (acetyl-adamantylbenzene) rather than the nitro product.[1]
Optimized Protocol: Low-Temperature Mixed Acid
Why this works: Controlling the temperature below 0°C minimizes the activation energy available for the oxidative pathway while maintaining sufficient energy for the electrophilic aromatic substitution (EAS).[1]
Reagents:
-
1-(4-Ethylphenyl)adamantane (1.0 eq)[1]
-
HNO₃ (Fuming, >90%, 1.1 eq)[1]
-
H₂SO₄ (Conc., Solvent volume)
-
Dichloromethane (DCM) as co-solvent (Optional, for solubility)[1]
Procedure:
-
Dissolve the substrate in DCM (if solubility is poor in pure H₂SO₄) and cool to -10°C .
-
Add H₂SO₄ slowy.
-
Add the calculated amount of HNO₃/H₂SO₄ mixture dropwise over 60 minutes.
-
Critical: Maintain internal temperature < 0°C .[1]
-
-
Stir at 0°C for 2 hours.
-
Pour onto crushed ice. Extract with DCM.[1]
Troubleshooting Phase 2
Q: I observe a ketone peak (C=O stretch ~1680 cm⁻¹) in the IR spectrum. A: You have oxidized the ethyl group to an acetyl group.[1]
-
Root Cause:[2][3][4][5][6][7] Temperature spike during HNO₃ addition or reaction time was too long.
-
Fix: Use Acetyl Nitrate (generated in situ from Ac₂O + HNO₃) instead of mixed acid.[1] Acetyl nitrate is a milder nitrating agent and reduces oxidative side reactions [6].[1]
Q: I have dinitro impurities. A: The adamantyl group is electron-donating (via induction), making the ring susceptible to over-nitration.[1]
-
Fix: Strictly limit HNO₃ to 1.05 equivalents.[1] Do not use a large excess.
Visualizing the Pathway & Logic
The following diagram illustrates the reaction flow and the critical decision points for troubleshooting impurities.
Figure 1: Critical Control Points (CCPs) in the synthesis pathway. Note the divergence at catalyst selection and temperature control.
Frequently Asked Questions (FAQs)
Q1: Can I use 1-Adamantanol instead of 1-Bromoadamantane? A: Yes. 1-Adamantanol is often cheaper.[1] However, it requires a Brønsted acid catalyst (like H₂SO₄) to generate the carbocation via water elimination.[1]
-
Protocol Adjustment: Use 1-Adamantanol in neat ethylbenzene with dropwise addition of H₂SO₄ at 0°C, then warm to room temperature. Yields are generally slightly lower (80-85%) than the InCl₃/Bromide route due to the formation of adamantyl ether byproducts [5].[1]
Q2: How do I remove unreacted adamantane derivatives? A: Adamantane derivatives sublime easily.[1] If you have unreacted 1-bromoadamantane, it can often be removed by high-vacuum sublimation (0.1 mmHg) at 60-80°C before the nitration step.[1] Alternatively, the nitrated product is significantly more polar; silica gel chromatography (Hexane/EtOAc 9:[1]1) provides excellent separation.[1]
Q3: Why is the nitro group at position 3 and not ortho to the adamantane? A: This is a classic example of steric direction .
-
Electronic: Both Ethyl and Adamantyl groups are activating alkyl groups.[1] They both direct ortho/para.
-
Steric: The adamantyl cage is massive (diamondoid structure).[1] It effectively blocks the protons on the benzene ring adjacent to it (positions 2 and 6).[1] The ethyl group is much smaller, leaving positions 3 and 5 accessible.[1] Therefore, substitution occurs ortho to the ethyl group [6].[1]
References
-
BenchChem. (2025).[1][8][9] Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Bromoadamantane.[1][8] Retrieved from [1]
-
Organic Chemistry Portal. (2024).[1] Friedel-Crafts Alkylation: Mechanism and Catalysts.[1][8][10][11] Retrieved from [1]
-
Newman, H. (1960).[1] Synthesis of Adamantane Derivatives. Journal of Organic Chemistry.[1][11] (Historical foundation for AlCl3 routes).
-
Royal Society of Chemistry. (2020).[1] Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane.[1][12] Polymer Chemistry.[1] Retrieved from [1]
-
Google Patents. (1989).[1] Process for the preparation of 1-adamantane derivatives (US5015758A).[1][2] Retrieved from [1]
-
Vicha, R., et al. (2025).[1] Directing effects in nitration of 1-adamantyl bearing aromatic ketones.[1] ResearchGate.[1][13] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. mdpi.com [mdpi.com]
- 6. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Ethyl-3-nitrophenyl)adamantane by Recrystallization
Welcome to the technical support center for the purification of 1-(4-Ethyl-3-nitrophenyl)adamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield.
Understanding the Molecule: Key to Successful Purification
This compound possesses a unique structure that dictates its solubility and crystallization behavior. It combines a bulky, nonpolar adamantane cage with a more polar nitrophenyl group. This amphiphilic nature is the primary consideration for selecting an appropriate recrystallization solvent.
-
Adamantane Moiety: The adamantane group is highly lipophilic and contributes to the molecule's solubility in nonpolar organic solvents.[1]
-
Nitrophenyl Moiety: The presence of the nitro group and the aromatic ring introduces polarity, suggesting solubility in polar organic solvents.[2]
The ideal solvent will have a steep solubility curve for the compound, meaning it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The crucial first step is solvent screening. Due to the molecule's mixed polarity, a range of solvents should be tested on a small scale. Start with solvents that have been successful for other nitroaromatic and adamantane compounds.
Q2: Which solvents are good starting points for screening?
A2: Based on the "like dissolves like" principle, and the known solubility of related compounds, the following solvents are recommended for initial screening:[2][4]
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the nitro group, while the alkyl chain solvates the adamantane cage. Alcohols are often a good choice for nitroaryl compounds.[2] |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of the solvent can interact with the nitrophenyl group. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for a wide range of organic compounds.[5] |
| Esters | Ethyl Acetate | A moderately polar solvent that can offer a good balance of solubility. |
| Alkanes | Hexane, Heptane | The adamantane moiety suggests some solubility in nonpolar solvents, which could be useful as an anti-solvent in a mixed solvent system.[1] |
Q3: When should I consider a mixed solvent system?
A3: A mixed solvent system is ideal when no single solvent provides the desired solubility profile.[2] This is often the case when a compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"). For this compound, a good starting point for a mixed solvent system could be dissolving the compound in a minimal amount of a hot "good" solvent like acetone or ethanol, followed by the dropwise addition of a "bad" solvent like water or hexane until persistent cloudiness is observed.[6]
Experimental Protocol: Single Solvent Recrystallization
This protocol outlines the steps for purifying this compound using a single solvent.
Sources
Optimizing reaction temperature for adamantane electrophilic substitution
Topic: Optimizing Reaction Temperature for Electrophilic Substitution
Core Directive: The Thermodynamics of Selectivity
Welcome to the Adamantane Optimization Hub. If you are here, you are likely facing one of two problems: your reaction is yielding a complex mixture of poly-substituted "tars," or your conversion rates are frustratingly low.
In adamantane chemistry, temperature is not merely an accelerator; it is the selectivity switch . The adamantane cage consists of four equivalent bridgehead carbons (
The Mechanistic Reality
Electrophilic substitution on adamantane (e.g., bromination, carboxylation, nitration) proceeds almost exclusively via the 1-adamantyl cation (
-
The Stability Trap: The 1-adamantyl cation is a tertiary carbocation and is relatively stable due to hyperconjugation and relief of cage strain. However, once formed, it is highly electrophilic.
-
Temperature vs. Poly-substitution: The activation energy (
) to form the first cation is distinct from the required to activate a second bridgehead position on an already substituted cage.
Troubleshooting Guide: Symptom-Based Diagnostics
Use this matrix to diagnose your specific experimental failure.
| Symptom | Probable Cause | The Mechanistic "Why" | Corrective Action |
| Low Yield / No Reaction | Temperature too low for catalyst activation | The | Increase T stepwise ( |
| Poly-substitution (Di/Tri-products) | Thermal runaway / "Hot" addition | The first substituent (e.g., | Cool reagents to |
| Tar / Polymerization | Cage fragmentation (Retro-synthesis) | At high | Strict T ceiling. Do not exceed |
| Isomer Scrambling | Hydride Shifts | Intermolecular hydride transfers can occur between reacting species, scrambling the substitution pattern. | Dilution. High concentration favors intermolecular collisions.[1] Reduce substrate concentration by 50% using an inert solvent ( |
Visual Workflow: Optimization Decision Tree
The following diagram outlines the logical flow for optimizing your reaction conditions based on the observed outcome.
Figure 1: Decision logic for troubleshooting adamantane functionalization based on crude product analysis.
Standardized Protocol: 1-Bromoadamantane Synthesis
Optimized for Mono-Selectivity
This protocol balances the kinetic requirement to break the C-H bond with the thermodynamic requirement to prevent poly-bromination.
Reagents:
-
Adamantane (10 mmol)[1]
-
Bromine (
), dry (120 mmol) – Excess acts as solvent and reactant -
Iron powder (catalytic, 0.1 mmol) – Optional, lowers T requirement
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Cold Addition (Critical): Place the adamantane in the flask. Cool the flask to
in an ice bath. Add liquid bromine dropwise.-
Expert Note: Adding bromine to hot adamantane causes immediate localized poly-bromination.[1]
-
-
Initiation: Allow the mixture to warm to Room Temperature (
) with stirring.-
Checkpoint: If using Fe catalyst, evolution of HBr gas should be visible. If no catalyst, the reaction is slow.
-
-
Thermal Ramp:
-
Method A (Catalytic): Stir at
for 4 hours. -
Method B (Non-Catalytic): Heat to mild reflux (
) for 4 hours. -
Warning: Do not exceed
.[1]
-
-
Quench: Cool to
. Add saturated (aq) slowly to destroy excess bromine (color change: red white/yellow precipitate).[1] -
Workup: Extract with
, wash with water, dry over . -
Purification: Recrystallize from Methanol.
Frequently Asked Questions (FAQs)
Q: I am performing a Koch-Haaf carboxylation (
Q: Can I use Friedel-Crafts conditions to attach adamantane to benzene?
A: Yes, but temperature control is vital to prevent isomerization of the arene . Using 1-bromoadamantane and
Q: My product has a melting point range of
References
-
Stetter, H., & Mayer, J. (1962). Chemische Berichte. "Über Verbindungen mit Urotropin-Struktur, XX.[1] Ein Beitrag zur Koch-Haafschen Carbonsäure-Synthese." (Foundational work establishing low-temperature protocols for adamantane carboxylation).[1][3] [1]
-
Olah, G. A., et al. (1985).[1] Journal of Organic Chemistry. "Friedel-Crafts chemistry. 9. Electrophilic adamantylation of benzene and toluene."[1] (Defines the cation mechanism and temperature effects on selectivity). [1]
-
Schleyer, P. v. R. (1990).[1] Chemical Reviews. "The Chemistry of Adamantane." (Comprehensive review of bridgehead reactivity and stability).
-
Newman, H. (1974).[1] Synthesis. "A Convenient Synthesis of 1-Bromoadamantane." (Protocol optimization for mono-bromination).
Sources
Technical Support Center: Crystallization of Lipophilic Nitro Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of lipophilic nitro compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively. Lipophilic nitro compounds present a unique set of challenges due to their often-poor aqueous solubility, potential for polymorphism, and the specific intermolecular interactions mediated by the nitro group. This resource is structured to anticipate and address the common hurdles you may face.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: My lipophilic nitro compound is "oiling out" instead of crystallizing. What is the primary cause and what is the quickest thing I can try?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid. This is common with lipophilic compounds in solvent systems where their solubility changes too rapidly with temperature. The quickest remedy is to re-heat the solution and add more of the "good" solvent to decrease the supersaturation level, then allow it to cool more slowly.[1]
Q2: I'm not getting any crystals at all, even after cooling the solution for an extended period. What should I do first?
A2: The first step is to induce nucleation. This can often be achieved by scratching the inside of the flask with a glass rod at the surface of the solution. This action can create microscopic imperfections on the glass surface that serve as nucleation sites.[2] If this fails, introducing a seed crystal is the next logical step.[3][4][5][6]
Q3: My crystals are forming too quickly and appear as a fine powder. How can I obtain larger, higher-quality crystals?
A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[1] To slow down the process, you should reduce the level of supersaturation. This can be achieved by using a larger volume of solvent or by cooling the solution at a much slower rate.[1] For instance, instead of placing the flask in an ice bath, allow it to cool to room temperature on the bench, and then transfer it to a refrigerator.
Q4: I've tried several common solvents without success. How do I systematically screen for a suitable solvent?
A4: A systematic approach involves selecting a range of solvents with varying polarities.[7][8][9][10] The ideal solvent will dissolve your compound when hot but not when cold.[8][10] Start with small-scale solubility tests in vials with solvents like hexane, toluene, ethyl acetate, acetone, and ethanol. A good starting point is to look for solvents with similar intermolecular forces to your compound.[8] Given the lipophilic nature, nonpolar solvents like hexane and toluene, or mixtures such as ethyl acetate/hexane, are often good candidates.[11]
Q5: What are the primary safety concerns when working with nitro compounds?
A5: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[12][13] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[13][14] Some nitro compounds can also be explosive, especially polynitrated aromatics.[12] Always consult the Safety Data Sheet (SDS) for your specific compound before starting any work.[13][15]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to overcoming common crystallization challenges.
Problem 1: Persistent Oiling Out or Formation of an Amorphous Solid
Causality: Lipophilic compounds often have low melting points and can form supersaturated solutions that are below the melting point of the pure compound but above the melting point of the compound in the presence of solvent. This leads to the separation of a liquid phase (oiling out) rather than a solid.
Caption: Workflow for inducing crystallization.
-
Inducing Heterogeneous Nucleation:
-
Protocol: Use a glass stirring rod to gently scratch the inside of the flask below the surface of the solution.
-
Rationale: The high-energy surfaces created by the scratches can act as nucleation sites, lowering the energy barrier for the initial crystal formation. [2]
-
-
Seeding:
-
Solvent Evaporation:
-
Protocol: If the solvent is volatile, leave the container partially open in a fume hood to allow for slow evaporation. This will gradually increase the concentration.
-
Rationale: As the solvent evaporates, the concentration of the solute increases, pushing the system further into the supersaturated region where nucleation is more likely.
-
Problem 3: Polymorphism and Inconsistent Crystal Forms
Causality: Polymorphs are different crystal structures of the same compound. [17][18]Nitro compounds are known to exhibit polymorphism, where different crystal packing arrangements can arise from subtle changes in crystallization conditions, leading to different physical properties. [19][20][21]
-
Consistent Seeding:
-
Protocol: To obtain a specific polymorph consistently, always use seed crystals of that same polymorph. [16] * Rationale: The seed crystal dictates the crystal form that will grow, as it is energetically more favorable for molecules to add to the existing lattice structure than to form a new one. [5][16]
-
-
Controlled Cooling Profile:
-
Protocol: Carefully control the cooling rate. Fast cooling often yields a metastable kinetic polymorph, while slow cooling favors the more stable thermodynamic form.
-
Rationale: The rate of cooling determines whether the crystallization process is under kinetic or thermodynamic control.
-
-
Solvent Choice:
-
Protocol: The choice of solvent can influence which polymorph is favored. Perform screening experiments with a variety of solvents to determine their effect on the crystal form.
-
Rationale: Specific solvent-solute interactions can stabilize the formation of a particular polymorph.
-
Problem 4: Impurities Affecting Crystal Quality
Causality: Impurities can inhibit crystal growth, alter the crystal habit (shape), or become incorporated into the crystal lattice, reducing the purity of the final product. [22][23][24]
-
Pre-purification:
-
Protocol: If possible, purify the crude material before crystallization using another technique like column chromatography.
-
Rationale: Starting with a purer material significantly increases the chances of successful crystallization. [25]
-
-
Hot Filtration:
-
Protocol: If there are insoluble impurities, perform a hot gravity filtration of the saturated solution before allowing it to cool.
-
Rationale: This removes any solid impurities that will not dissolve in the hot solvent.
-
-
Activated Charcoal Treatment:
-
Protocol: For colored impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Rationale: Activated charcoal has a high surface area and can adsorb colored, often polar, impurities.
-
Advanced Techniques
If standard methods fail, consider these more advanced approaches.
Co-crystallization
For highly lipophilic or difficult-to-crystallize compounds, forming a co-crystal with a suitable coformer can dramatically improve crystallization behavior. [26][27][28]
-
Principle: A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, such as hydrogen bonds. [26]* Application: For a lipophilic nitro compound, a coformer with hydrogen bond donor/acceptor sites (e.g., a carboxylic acid or an amide) can interact with the nitro group, leading to a more stable and ordered crystal lattice. [26]* Screening: Co-crystal screening can be performed using techniques like slurry crystallization or solvent-assisted grinding. [27][28]
Vapor Diffusion
This technique is excellent for small quantities of material and can produce very high-quality crystals.
-
Protocol: Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent.
-
Rationale: The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
Data Presentation
Table 1: Common Solvents for Crystallization of Lipophilic Nitro Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Nonpolar | Good for highly lipophilic compounds; often used as the "poor" solvent in a mixed system. [8] |
| Toluene | 111 | Nonpolar | Can dissolve a wide range of nonpolar compounds; higher boiling point allows for a wider temperature gradient. [8] |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent, often used in combination with hexane. [8] |
| Dichloromethane | 40 | Polar Aprotic | Highly volatile, good for dissolving many organics but can be difficult to crystallize from due to rapid evaporation. [29] |
| Ethanol | 78 | Polar Protic | May be a good solvent if the nitro compound has some hydrogen bonding capability. [8] |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can sometimes lead to rapid crystallization. [8][10] |
Characterization of Crystalline Material
Once you have obtained crystals, it is essential to characterize them to confirm their identity, purity, and crystalline form.
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal form and detecting polymorphism. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint". [30][31][32]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect phase transitions between polymorphs. [30][33]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining if solvent molecules are incorporated into the crystal lattice (solvates). [30][33]* Single Crystal X-ray Diffraction (SCXRD): If you can grow a suitable single crystal, SCXRD can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. [30][31]
References
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. Available from: [Link]
-
Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. Available from: [Link]
-
Crystal growth - Wikipedia. Available from: [Link]
-
Seed crystal - Wikipedia. Available from: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
-
(PDF) Seeding in Crystallisation - ResearchGate. Available from: [Link]
-
Developing seeding protocols through secondary nucleation measurements on the Crystalline - Technobis Crystallization Systems. Available from: [Link]
-
What is the effect of a seed crystal on the process of crystallization? - Quora. Available from: [Link]
-
4 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Available from: [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. Available from: [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Available from: [Link]
-
Various techniques for study of Crystal Properties | PPTX - Slideshare. Available from: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. Available from: [Link]
-
Nitrocompounds, Aromatic - ILO Encyclopaedia. Available from: [Link]
-
Common Solvents for Crystallization - US Labs Guide 2026 - Maiyam Group. Available from: [Link]
-
Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. Available from: [Link]
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC. Available from: [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available from: [Link]
-
nitro razredčilo - Chemius. Available from: [Link]
-
-
Crystallization. Available from: [Link]
-
-
What are the different techniques to characterize chemical crystals? - ResearchGate. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. Available from: [Link]
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. Available from: [Link]
-
Stable Co-crystals of Glipizide with Enhanced Dissolution Profiles: Preparation and Characterization | Request PDF - ResearchGate. Available from: [Link]
-
How to choose a solvent for crystallization of an organic compound - Quora. Available from: [Link]
-
Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. Available from: [Link]
-
material safety data sheet - EPA. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
(PDF) Color polymorphism in organic crystals - ResearchGate. Available from: [Link]
-
Crystal polymorphism - Wikipedia. Available from: [Link]
-
Crystallisation Techniques. Available from: [Link]
-
Polymorphic behavior of an organic compound - ResearchGate. Available from: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Polymorphism in Crystals - MDPI. Available from: [Link]
-
Conformational Polymorphism in Organic Crystals | Accounts of Chemical Research. Available from: [Link]
-
SOP: CRYSTALLIZATION - UCT Science. Available from: [Link]
-
Co-crystallization. A Perspective on Current Practices - YouTube. Available from: [Link]
-
Single-Step Co-Crystallization and Lipid Dispersion by Supercritical Enhanced Atomization | Request PDF - ResearchGate. Available from: [Link]
-
Crystallization of fats and oils | Blogs - Sonneveld. Available from: [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - Oxford Academic. Available from: [Link]
-
Purification of nitrophenols using complex-assisted crystallization | Request PDF - ResearchGate. Available from: [Link]
-
Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. Available from: [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development | Request PDF - ResearchGate. Available from: [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Crystal growth - Wikipedia [en.wikipedia.org]
- 3. Seed crystal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. quora.com [quora.com]
- 7. maiyamminerals.com [maiyamminerals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. quora.com [quora.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehs.com [ehs.com]
- 15. epa.gov [epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi-res.com [mdpi-res.com]
- 22. scispace.com [scispace.com]
- 23. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 26. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. academic.oup.com [academic.oup.com]
- 29. unifr.ch [unifr.ch]
- 30. pubs.acs.org [pubs.acs.org]
- 31. acadpubl.eu [acadpubl.eu]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your reaction outcomes. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary side products?
The most prevalent synthetic strategy involves a two-step process:
-
Friedel-Crafts Alkylation: The reaction of 1-bromoadamantane with ethylbenzene in the presence of a Lewis acid catalyst to form 1-(4-ethylphenyl)adamantane.
-
Nitration: The subsequent nitration of the adamantylated arene to introduce the nitro group at the 3-position.
The primary side products are typically isomers formed during both the alkylation and nitration steps, as well as products of polyalkylation or polynitration.
Q2: During the Friedel-Crafts alkylation step, what factors contribute to the formation of isomeric side products?
The formation of ortho and meta isomers during the Friedel-Crafts alkylation of ethylbenzene with 1-bromoadamantane is a key challenge. The ethyl group is an ortho-, para-directing activator. While the bulky adamantyl group sterically hinders ortho-substitution, some ortho-isomer formation is often unavoidable. The meta-isomer is generally a minor product.
Q3: How can I minimize the formation of the ortho-isomer during the Friedel-Crafts alkylation step?
Optimizing reaction conditions is crucial for maximizing the yield of the desired para-isomer. Key parameters to control include:
-
Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ can lead to more aggressive alkylation and potentially more side products. Milder catalysts, such as FeCl₃ or InBr₃, can offer better selectivity.[1]
-
Temperature: Lowering the reaction temperature (e.g., 0 °C to -20 °C) can enhance the kinetic control of the reaction, favoring the sterically less hindered para-product.
-
Solvent: The choice of solvent can influence the reactivity of the catalyst and the solubility of the intermediates. Non-polar solvents like carbon disulfide or nitromethane are often employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-(4-ethylphenyl)adamantane | 1. Inactive Catalyst: The Lewis acid catalyst is moisture-sensitive. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Carbocation Rearrangement: While less common with the stable adamantyl carbocation, rearrangements can occur with other alkylating agents.[2][3] | 1a. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 1b. Use anhydrous solvents and reagents. 2a. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. 2b. If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. 3a. The use of 1-bromoadamantane generally leads to the desired tertiary adamantyl carbocation without rearrangement.[1] |
| Significant formation of ortho- and meta-isomers | 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of sterically hindered isomers. 2. Strong Lewis Acid: Highly reactive catalysts can reduce the selectivity of the reaction. | 1a. Maintain a low reaction temperature (0 °C or below) throughout the addition of reagents and the course of the reaction. 2a. Consider using a milder Lewis acid catalyst, such as FeCl₃ or InBr₃.[1] |
| Presence of polyalkylated products | 1. Excess Alkylating Agent: Using a stoichiometric excess of 1-bromoadamantane can lead to the alkylation of the already adamantylated product.[3][4] 2. Product is More Reactive than Starting Material: The adamantyl group is an activating group, making the product more susceptible to further alkylation than the starting ethylbenzene.[3] | 1a. Use a slight excess of ethylbenzene relative to 1-bromoadamantane to favor mono-alkylation. 2a. Slowly add the 1-bromoadamantane to the reaction mixture to maintain a low concentration of the alkylating agent. |
| Difficulties in purifying the 1-(4-ethylphenyl)adamantane | 1. Similar Polarity of Isomers: The para-, ortho-, and meta-isomers often have very similar polarities, making chromatographic separation challenging. | 1a. Recrystallization is often the most effective method for separating the para-isomer, which is typically less soluble due to its higher symmetry. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).[5] 1b. If column chromatography is necessary, use a long column with a shallow solvent gradient to improve separation. |
| Low yield of this compound during nitration | 1. Deactivating Effect of the Adamantyl Group: While the ethyl group is activating, the bulky adamantyl group can sterically hinder the approach of the nitronium ion. 2. Harsh Nitrating Conditions: Strong nitrating agents or high temperatures can lead to oxidation or degradation of the starting material. | 1a. The combined directing effects of the para-ethyl and adamantyl groups favor nitration at the 3-position. Ensure the reaction is allowed sufficient time to proceed. 2a. Use milder nitrating conditions, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, at a controlled temperature.[6] |
| Formation of dinitro and other over-nitrated products | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to multiple nitrations on the aromatic ring. 2. Elevated Reaction Temperature: Higher temperatures increase the rate of reaction and can promote further nitration. | 1a. Use a stoichiometric amount or only a slight excess of the nitrating agent. 2a. Maintain a low and controlled temperature (e.g., 0 °C to 5 °C) during the addition of the nitrating agent and throughout the reaction. |
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Alkylation of Ethylbenzene
This protocol is designed to maximize the yield of the desired para-isomer, 1-(4-ethylphenyl)adamantane.
Materials:
-
1-Bromoadamantane
-
Anhydrous Ethylbenzene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous FeCl₃ (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent Addition: Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous ethylbenzene (1.5 equivalents). Add this solution to the dropping funnel.
-
Slow Addition: Add the solution from the dropping funnel dropwise to the stirred FeCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, to isolate the pure 1-(4-ethylphenyl)adamantane.
Protocol 2: Selective Nitration of 1-(4-ethylphenyl)adamantane
This protocol employs mild nitrating conditions to selectively introduce a nitro group at the 3-position.
Materials:
-
1-(4-ethylphenyl)adamantane
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1-(4-ethylphenyl)adamantane (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 equivalents) to acetic anhydride (2.0 equivalents) at 0 °C. Allow the mixture to stir for 10 minutes to form acetyl nitrate.
-
Slow Addition: Add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of 1-(4-ethylphenyl)adamantane over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0 °C. Monitor the progress by TLC or GC-MS.
-
Quenching: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization.
Visualizing the Reaction Pathway
Friedel-Crafts Alkylation Workflow
Caption: Workflow for the Friedel-Crafts Alkylation step.
Nitration Workflow
Caption: Workflow for the selective nitration step.
References
-
Yoshihara, H., Yagi, A., & Itami, K. (2025). An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]
-
Yoshihara, H., Yagi, A., & Itami, K. (2025). An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Adamantane. Available at: [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Available at: [Link]
-
Dr.Oracle. (2025). What are the side effects of Amantadine (Adamantane)?. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
ACS Publications. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Available at: [Link]
-
ResearchGate. (2025). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. Available at: [Link]
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
PMC. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
-
PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
PMC. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Available at: [Link]
-
Drugs.com. (2026). Amantadine Side Effects: Common, Severe, Long Term. Available at: [Link]
-
PMC. (2024). Central Nervous System Adverse Reactions to Amantadine Intoxication: A Case Report and Analysis of JADER. Available at: [Link]
-
RxList. (2019). Symmetrel (Amantadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-adamantanes
For researchers and professionals engaged in the analysis and development of adamantane-based compounds, a thorough understanding of their behavior under mass spectrometric analysis is paramount. This guide provides an in-depth comparison of the fragmentation patterns of nitro-adamantanes, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By delving into the mechanistic underpinnings of these fragmentation pathways, this document aims to equip scientists with the expertise to interpret mass spectra of this important class of molecules with confidence.
Introduction: The Adamantane Cage and the Influence of the Nitro Group
Adamantane, a rigid, cage-like hydrocarbon (C₁₀H₁₆), possesses remarkable thermal and chemical stability. Its unique three-dimensional structure has made it a valuable scaffold in medicinal chemistry and materials science. The introduction of one or more nitro groups (-NO₂) onto this framework drastically alters its physicochemical properties, introducing a potent electron-withdrawing group that significantly influences its fragmentation behavior in mass spectrometry.
Mass spectrometry is an indispensable tool for the structural elucidation of such derivatives. The choice of ionization method is critical, as it dictates the energy imparted to the molecule and, consequently, the extent and nature of its fragmentation. This guide will compare the "hard" ionization technique of Electron Ionization (EI), which typically induces extensive fragmentation, with the "soft" ionization technique of Electrospray Ionization (ESI), known for preserving the molecular ion.
Electron Ionization (EI): A Cascade of Fragmentation
Electron Ionization is a high-energy process where a molecule is bombarded with a beam of electrons (typically 70 eV), leading to the formation of a radical cation (M•⁺) and subsequent, often complex, fragmentation. For nitro-adamantanes, the fragmentation is highly predictable and informative.
The Guiding Principle: Sequential Loss of Nitro Groups
A seminal study utilizing tandem mass spectrometry has definitively shown that the primary fragmentation pathway for nitroadamantanes under EI conditions is the sequential loss of the nitro groups.[1] This is followed by the fragmentation of the remaining adamantane hydrocarbon skeleton.[1] This initial loss of •NO₂ is a key diagnostic feature for identifying nitrated adamantanes.
Comparative Fragmentation of Mono- and Poly-nitroadamantanes
The number of nitro substituents directly impacts the observed fragmentation cascade.
-
1-Nitroadamantane (C₁₀H₁₅NO₂): The fragmentation begins with the loss of a nitro radical (•NO₂) to form the adamantyl cation at m/z 135. This adamantyl cation is a highly stable tertiary carbocation and thus represents the base peak in the spectrum. Subsequent fragmentation of the m/z 135 ion follows the established pathways for the adamantane cation, involving the loss of alkyl fragments to produce a series of smaller carbocations.[1][2]
-
1,3-Dinitroadamantane (C₁₀H₁₄N₂O₄): For this compound, the fragmentation is initiated by the loss of the first •NO₂ group. This is followed by the loss of the second •NO₂ group from the resulting ion.[1] Only after both nitro groups have been expelled does the hydrocarbon cage begin to fragment.
-
1,3,5,7-Tetranitroadamantane (C₁₀H₁₂N₄O₈): Following the established pattern, the fragmentation of tetranitroadamantane is characterized by the consecutive losses of all four •NO₂ groups before the core adamantane structure breaks down.[1]
The following table summarizes the key fragmentation events for these compounds under EI.
| Compound | Molecular Ion (M•⁺) [m/z] | Primary Fragmentation | Key Fragment Ions [m/z] |
| Adamantane | 136 | Loss of •H, alkyl groups | 135, 93, 79, 67 |
| 1-Nitroadamantane | 181 | Loss of •NO₂ | 135 (base peak) |
| 1,3-Dinitroadamantane | 226 | Consecutive loss of two •NO₂ | 180, 134 |
| 1,3,5,7-Tetranitroadamantane | 316 | Consecutive loss of four •NO₂ | 270, 224, 178, 132 |
Visualizing EI Fragmentation
The fragmentation pathway of 1-nitroadamantane serves as a clear example of the process.
Caption: EI Fragmentation of 1-Nitroadamantane.
Electrospray Ionization (ESI): A Softer Approach
Ion Formation in ESI
Nitro-adamantanes are neutral molecules and would typically be observed as adducts in ESI-MS. In positive ion mode, protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) are expected. In negative ion mode, adducts with anions like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) may be formed.
Predicted Fragmentation Pathways in Tandem MS (ESI-MS/MS)
To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where precursor ions are isolated and fragmented via collision-induced dissociation (CID). For a protonated nitro-adamantane, the fragmentation is expected to be significantly different from EI.
-
Loss of Nitrous Acid (HNO₂): A likely fragmentation pathway for the protonated molecule would be the loss of a neutral nitrous acid molecule. This is a common fragmentation for aliphatic nitro compounds.
-
Loss of Water (H₂O): If the protonation occurs on the nitro group, a subsequent loss of water is plausible, leading to a nitroso-adamantyl cation.
-
Loss of Nitric Oxide (•NO): Studies on nitroaromatic compounds under ESI have shown that the loss of a nitric oxide radical can occur.[5][6] This may also be a possible, though likely minor, pathway for nitro-adamantanes.
It is important to note that the extensive fragmentation of the adamantane cage seen in EI is not expected under typical ESI-MS/MS conditions. The energy of the CID process is generally much lower and more controlled.
Visualizing a Proposed ESI-MS/MS Fragmentation
The following diagram illustrates a plausible fragmentation pathway for a protonated 1-nitroadamantane.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Lipophilic Bullet: A Comparative Guide to Adamantane vs. Cyclohexane Scaffolds
[1]
Executive Summary
In medicinal chemistry, the choice between a cyclohexane ring and an adamantane cage is rarely about simple carbon counting; it is a strategic decision regarding space-filling capacity , conformational rigidity , and lipophilic density .
While cyclohexane (
This guide objectively compares these two scaffolds, providing experimental LogP data, mechanistic insights, and validated protocols for lipophilicity determination.
Structural & Physicochemical Comparison
The fundamental difference lies in the topology.[1] Cyclohexane exists in a dynamic equilibrium (chair/boat), whereas adamantane is a diamondoid cage—essentially three fused cyclohexane rings locked in perfect chair conformations.[1]
Table 1: Physicochemical Profile
| Property | Cyclohexane Analog | Adamantane Analog | Impact on Drug Design |
| Formula | Adamantane adds bulk without rotatable bonds.[1] | ||
| Experimental LogP | ~3.44 | ~4.24 | Adamantane is significantly more lipophilic (+0.8 log units).[1] |
| Shape | Oblate / Flexible | Spherical / Rigid | Adamantane fills "globular" hydrophobic pockets.[1] |
| Molar Volume | ~108 cm³/mol | ~136 cm³/mol | High density of carbon atoms per unit volume.[1] |
| Metabolic Stability | Moderate (C-H oxidation) | High (Steric bulk protects bridgehead carbons) | Adamantane often blocks metabolic soft spots.[1] |
Note on LogP: The values above represent the parent hydrocarbons.[1] Functionalizing these scaffolds (e.g., Amantadine vs. Cyclohexylamine) shifts the absolute numbers but preserves the relative differential (
).[1]
The "Lipophilic Bullet" Mechanism
Adamantane's superiority in certain targets (e.g., the Influenza M2 channel) is due to the Entropic Effect of Desolvation .
-
Water Structure: A spherical hydrophobic cage (Adamantane) forces surrounding water molecules into a highly ordered "clathrate-like" shell.[1]
-
Binding Event: When the cage enters a hydrophobic protein pocket, this ordered water shell is released into the bulk solvent.[1]
-
Result: A massive gain in entropy (
), driving the binding affinity more effectively than the flexible cyclohexane, which disrupts water structure less dramatically.[1]
Case Study: The Influenza M2 Channel
The most authoritative comparison of these scaffolds comes from the development of M2 ion channel blockers (Influenza A antivirals).[1]
-
Compound B (Cyclohexylamine): Aminocyclohexane.[1]
Experimental Outcome:
-
Amantadine: Potent blocker of the M2 channel.[1] The rigid cage fits snugly into the transmembrane pore, physically occluding ion transport.[1]
-
Cyclohexylamine: Negligible activity.[1] The flexible ring collapses or fails to fill the pore volume, allowing ions to bypass the blocker.[1]
This establishes the "Space-Filling Rule" : If a hydrophobic pocket is deep and globular, a flexible ring (cyclohexane) acts as a "loose stopper," whereas a rigid cage (adamantane) acts as a "cork."
Experimental Protocols for Lipophilicity (LogP)
Accurate measurement is critical. Calculated LogP (cLogP) often underestimates the lipophilicity of cage hydrocarbons due to their unusual density.[1] Two protocols are recommended:
Protocol A: Shake-Flask Method (Gold Standard)
Best for: Validating benchmark compounds with LogP < 4.5.[1]
-
Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Solute Addition: Dissolve the test compound (Adamantane analog) in the pre-saturated n-octanol phase.
-
Equilibration: Mix the octanol-compound solution with pre-saturated PBS in a glass vial (1:1 ratio).
-
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 mins to separate phases.
-
Quantification:
Protocol B: RP-HPLC Method (High Throughput)
Best for: Highly lipophilic adamantane derivatives (LogP > 5) where aqueous concentration is below detection limits.[1]
-
Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax).[1]
-
Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60% to 80% MeOH).[1]
-
Calibration: Inject a set of standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).
-
Data Collection: Measure the retention factor (
) for standards and test compounds.-
(where
is retention time, is dead time).[1]
-
(where
-
Correlation: Plot
vs. known LogP of standards to generate a calibration curve. Interpolate the adamantane analog's LogP.[1][4]
Decision Framework & Visualization
The following diagram illustrates the decision logic for selecting between these scaffolds and the experimental workflow.
Figure 1: Strategic decision tree for scaffold selection and appropriate validation methodology.
Conclusion
Replacing a cyclohexane ring with an adamantane cage is a powerful tool in the medicinal chemist's arsenal.[1][5][6] It is not merely a method to increase lipophilicity; it is a structural tactic to reduce entropic penalties during binding and block metabolic degradation .[1]
-
Use Cyclohexane when the target pocket is shallow or requires induced-fit flexibility.[1]
-
Use Adamantane when targeting deep, pre-formed hydrophobic cavities (e.g., GPCR transmembrane domains, ion channels) or when metabolic protection of the scaffold is required.
References
-
BenchChem. "The Adamantane Cage: A Lipophilic Bullet in Drug Design."[1] BenchChem Technical Guides, 2025. Link[1]
-
Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives."[1] Chemical Reviews, 2013.[1] Link
-
OECD Guidelines. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."[1] OECD Guidelines for the Testing of Chemicals, 1995.[1] Link
-
Liu, X., et al. "Descriptors for adamantane and some of its derivatives."[1][3] Journal of Chemical Thermodynamics, 2020.[1] Link[1]
-
Assay Protocol. "LogP / LogD shake-flask method." Protocols.io, 2024.[1] Link
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. DSpace [bradscholars.brad.ac.uk]
- 4. connectsci.au [connectsci.au]
- 5. opastpublishers.com [opastpublishers.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Standards for Nitrogen-Containing Adamantanes: A Comparative Technical Guide
Introduction: The Adamantane Paradox
Nitrogen-containing adamantanes (e.g., Memantine, Amantadine, Rimantadine, and Vildagliptin intermediates) present a unique "dual-threat" challenge in Organic Elemental Analysis (OEA).
-
High Volatility (Sublimation): The globular, diamondoid structure of the adamantane cage disrupts crystal packing, giving these compounds high vapor pressures. They often sublime before reaching the combustion zone temperature (
), leading to low recovery. -
Refractory Stability: Conversely, once the cage enters the combustion zone, the diamond-like carbon framework is thermodynamically stable. Without sufficient local oxygenation, the cage creates graphitic "soot" rather than converting fully to
, leading to low carbon and erratic nitrogen data.
This guide compares the Standard Calibration Protocol (using Acetanilide/Sulfanilamide without modification) against an Optimized Matrix-Matched Protocol (using combustion aids and hermetic sealing) to establish the true standard for analyzing these pharmaceutical intermediates.
Mechanistic Failure Analysis
To understand why standard protocols fail, we must visualize the combustion pathway. The following diagram illustrates the two failure modes: Pre-combustion Loss (Sublimation) and Incomplete Oxidation (Graphitization).
Figure 1: Failure modes in Adamantane combustion. Standard methods often lose sample to sublimation or fail to break the diamondoid cage, resulting in soot.
Comparative Analysis: Standard vs. Optimized Protocols
This section contrasts the industry-standard approach (often sufficient for simple organics) with the rigorous protocol required for adamantanes.
Protocol A: The "General" Standard (Baseline)
-
Calibrant: Acetanilide (
). -
Container: Standard Tin Capsule (crimped, not cold-sealed).
-
Additives: None.
-
Hypothesis: The exothermic reaction of the tin capsule alone is sufficient to combust the sample.
Protocol B: The "Refractory" Standard (Recommended)
-
Calibrant: Acetanilide (Calibration remains same to prove system linearity).
-
Container: Hermetically Sealed Tin Capsule (Cold-welded).
-
Additives: Tungsten Oxide (
) or Vanadium Pentoxide ( ). -
Hypothesis: Cold sealing prevents sublimation. The metal oxide additive acts as a local oxygen donor, providing "in-situ" oxidation to break the adamantane cage immediately upon melting.
Performance Data: Memantine HCl Analysis
Theoretical Values: C: 66.80%, H: 10.28%, N: 6.49%
| Metric | Protocol A (Standard) | Protocol B (Optimized) | Interpretation |
| Carbon Recovery | 64.2% ( | 66.75% ( | Protocol A shows low C due to soot formation (cage stability). |
| Nitrogen Recovery | 5.8% - 6.2% (Erratic) | 6.48% ( | Protocol A shows N loss due to pre-combustion sublimation. |
| Precision (RSD) | Protocol B achieves pharmaceutical-grade precision. | ||
| Combustion Residue | Black specs visible | Clean white ash | Visual confirmation of complete oxidation in Protocol B. |
Detailed Experimental Protocol (Self-Validating)
To ensure Trustworthiness and Reproducibility , follow this optimized workflow. This protocol includes self-validation checks to distinguish between instrument error and sample chemistry.
Materials
-
Calibrant: Acetanilide (High Purity,
). -
Sample: Adamantane derivative (dried, ground to fine powder).
-
Additive: Tungsten Oxide (
) powder (preferred over for safer handling, though both work). -
Capsules: Soft Tin Capsules (suitable for cold sealing).
Step-by-Step Workflow
-
System Blanking: Run 3 empty tin capsules with
.-
Validation: Nitrogen background must be
. If high, bake out the at for 1 hour to remove adsorbed atmospheric nitrogen.
-
-
Calibration: Weigh Acetanilide standards (1.0 mg to 3.0 mg range) with the
additive.-
Why? This matches the combustion matrix of the sample (Matrix Matching).
-
-
Sample Preparation (The Critical Step):
-
Sealing:
-
Use a manual cold-sealing press (e.g., PerkinElmer or Thermo sealing device).
-
Validation: Press the sealed capsule gently with tweezers. It should not deform easily (indicates a tight "pill" shape). Ensure no sample is trapped in the crimp.
-
-
Analysis:
-
Inject into the combustion furnace (set to
). -
Ensure Oxygen dosing is set to "High" or "Extended" (approx. 10-15 mL volume depending on instrument).
-
Decision Logic for Method Selection
Not all adamantanes require the same rigor. Salts (HCl) are generally less volatile than free bases. Use this logic tree to select the correct protocol.
Figure 2: Decision matrix for selecting the appropriate elemental analysis protocol based on the physical state and salt form of the adamantane derivative.
Scientific Integrity & Troubleshooting
Why Acetanilide is still the Reference
You do not need a "Special" Adamantane CRM (Certified Reference Material). Acetanilide is accepted because it is stable, non-hygroscopic, and has a theoretical N content (
-
The Error Source is not the Standard, it is the Combustion.
-
If your Acetanilide check passes but Memantine fails, the system is calibrated, but the combustion efficiency for the cage structure is insufficient.
Self-Validating the Result
To confirm your data is accurate without an external reference:
-
Calculate the C/N Ratio:
-
Theoretical Memantine HCl C/N =
. -
If your experimental C/N is
, you likely have Nitrogen loss (Sublimation). -
If your experimental C/N is
, you likely have Carbon loss (Soot formation/Incomplete combustion).
-
References
-
Thermo Fisher Scientific. (2021).[3] FlashSmart Elemental Analyzer: CHNS Determination of Organic Liquids and Fuels.[4] (Application Note demonstrating dynamic flash combustion and handling of volatile organics). Link
-
PerkinElmer. (2012). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Details on combustion aids like Tungsten Oxide for refractory compounds). Link
-
Elemental Microanalysis. (2023). Combustion Aids and Reagents.[3][4][5][6] (Technical listing of WO3 and V2O5 properties for OEA). Link
-
Jalalizadeh, H., et al. (2014).[7] A stability-indicating HPLC method for the determination of memantine hydrochloride.[2][7] Sci. Pharm.[7] (Context on Memantine stability and chemical structure). Link
-
ASTM International. (2022). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Standard methodology for handling volatile/refractory hydrocarbons). Link
Sources
- 1. WO2009010806A1 - Assay methods for memantine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Reagents | Elemental Microanalysis [elementalmicroanalysis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 6. pepolska.pl [pepolska.pl]
- 7. physchemres.org [physchemres.org]
Safety Operating Guide
1-(4-Ethyl-3-nitrophenyl)adamantane proper disposal procedures
Executive Summary: Immediate Action Card
Compound: 1-(4-Ethyl-3-nitrophenyl)adamantane Primary Hazard Class: Toxic (Irritant), Environmentally Hazardous (Aquatic Chronic). Secondary Hazard: Potential Reactivity (Nitro-aromatic moiety). Disposal Method: High-Temperature Incineration Only. Do NOT use drain disposal. Do NOT use evaporative disposal.[1]
| Parameter | Critical Directive |
| Segregation | Keep separate from Strong Bases (e.g., NaOH), Reducing Agents (e.g., Hydrides), and Oxidizers .[2] |
| Container | Amber glass or HDPE. Avoid metal containers if acidic impurities are possible. |
| Labeling | "Hazardous Waste - Toxic Organic Solid/Liquid." Tag with "Nitro-Aromatic." |
| Spill Response | Do not dry sweep. Dampen with inert solvent (e.g., PEG-400) or water to suppress dust, then scoop. |
Technical Profile & Risk Assessment (The "Why")
To ensure safety, we must understand the causality behind these protocols. This compound combines a lipophilic adamantane cage with a nitro-aromatic ring. This structural duality dictates our handling logic:
-
The Adamantane Moiety (Environmental Persistence):
-
Mechanism:[3][4][5] The diamondoid cage structure is metabolically stable and highly lipophilic (high LogP).
-
Risk:[3][4][6] If released into water systems, it bioaccumulates in aquatic life and resists degradation in standard wastewater treatment plants.
-
Protocol Consequence:Zero-tolerance for drain disposal. All aqueous rinsates must be collected as hazardous waste.
-
-
The Nitro-Aromatic Group (Chemical Reactivity):
- ) are electron-withdrawing. In the presence of strong bases (alkalis), they can form unstable nitronate salts or Meisenheimer complexes, which may be shock-sensitive or thermally unstable.
-
Risk:[3][4][6] Exothermic decomposition or unexpected pressurization of waste containers.
-
Protocol Consequence:Strict segregation from alkaline waste streams. Never mix this waste with "General Basic Waste."
Pre-Disposal Stabilization & Segregation
Before this chemical leaves your bench, it must be stabilized.[4] Follow this self-validating workflow:
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth amber glass jar. Amber glass prevents UV-degradation, which can destabilize nitro compounds over time.
-
Inerting: If the powder is fine and potentially static-sensitive, dampen slightly with a high-flashpoint inert solvent (e.g., mineral oil or PEG) only if permitted by your specific waste contractor. Otherwise, package dry.
-
Sealing: Ensure the cap has a Teflon (PTFE) liner to prevent organic leaching.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with incineration. Halogenated solvents (DCM, Chloroform) must be segregated from non-halogenated solvents (Ethyl Acetate, Methanol) if your facility requires it, though both go to incineration.
-
pH Check: Verify the pH of the solution is Neutral to slightly Acidic (pH 4-7).
-
Critical Step: If the solution is Basic (pH > 8), neutralize carefully with dilute acid (e.g., 1M HCl) before adding to the waste container to prevent nitronate formation.
-
The Disposal Workflow
The following diagram illustrates the decision logic for disposing of this compound.
Caption: Operational decision tree for segregating and packaging adamantane-nitroaromatic waste streams.
Regulatory & Logistics Data
Use the following data to complete your facility's Hazardous Waste Tag.
Waste Characterization (RCRA Context)
While this compound is not explicitly P-listed or U-listed by specific CAS number, it must be characterized by its properties.
| Category | Classification | Reasoning |
| EPA Waste Code | D001 (Ignitable) or D003 (Reactive) | If handled as a dry solid with potential for rapid combustion. Most labs default to "Non-Regulated Toxic Waste" unless testing proves otherwise, but D003 is the safest conservative classification for nitroaromatics. |
| DOT Shipping Name | Toxic solids, organic, n.o.s. | Generic classification for transport. |
| UN Number | UN 2811 (Solid) or UN 2810 (Liquid) | Standard for organic toxins. |
| Destruction Method | Incineration | Required to break the adamantane cage and safely oxidize the nitro group. |
Personal Protective Equipment (PPE)
| PPE Type | Specification | Scientific Rationale |
| Gloves | Nitrile (Double gloved) or Viton | Adamantane derivatives are highly lipophilic and can permeate latex or thin vinyl rapidly. |
| Respiratory | N95 or P100 (for solids) | Prevention of dust inhalation is critical due to potential systemic toxicity of nitro-compounds. |
| Eye Protection | Chemical Goggles | Standard protection against irritant dusts/splashes.[8] |
Emergency Spill Procedures
Scenario: You have spilled 5g of solid powder on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[9]
-
Do NOT Dry Sweep: Dry sweeping creates dust aerosols, increasing inhalation risk and static discharge potential.
-
Wet Method: Cover the spill gently with paper towels dampened with PEG-400 or Water . This weighs down the particles.
-
Collection: Scoop the wet mass into a disposable container.
-
Decontamination: Wash the surface with a soap/water solution (surfactants help lift the lipophilic adamantane residue).
-
Disposal: Label the cleanup debris as hazardous waste (same as the pure chemical).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ptb.de [ptb.de]
- 5. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 6. leap.epa.ie [leap.epa.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-(4-Ethyl-3-nitrophenyl)adamantane
Part 1: Operational Directive (Executive Summary)
1-(4-Ethyl-3-nitrophenyl)adamantane is a lipophilic, nitro-aromatic intermediate, primarily utilized in the synthesis of retinoids like Adapalene. Its handling requires a specific safety architecture that addresses two distinct molecular risks: enhanced dermal absorption (due to the adamantane cage) and potential nitrogenous toxicity (due to the nitro-aryl moiety).
Immediate Action Required:
-
Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood.
-
Skin Barrier: Standard single-layer nitrile gloves are insufficient for prolonged handling of stock solutions. A double-gloving protocol is mandatory.
-
Static Control: This solid is prone to static charge buildup. Use anti-static gun/ionizers during weighing to prevent dust dispersion.
Part 2: Hazard Architecture (The "Why")
As a Senior Application Scientist, I advise moving beyond generic SDS "Warning" labels to understand the causality of the risk. This compound presents a synergistic hazard profile:
| Molecular Feature | Physiological/Physical Risk | Operational Implication |
| Adamantane Cage | High Lipophilicity (LogP > 4.0) . The greasy adamantane structure acts as a "Trojan Horse," facilitating rapid transport across the lipid bilayer of the skin. | Skin contact is the primary exposure vector. Surface contamination must be treated as an immediate biological threat. |
| Nitro (-NO₂) Group | Sensitization & Methemoglobinemia . Nitroaromatics can be reduced metabolically to anilines, which are potent sensitizers and can interfere with oxygen transport in blood. | Zero-tolerance for dust inhalation. Respiratory protection is critical if engineering controls (fume hood) fail. |
| Crystalline Lattice | Triboelectric Charging . The solid powder generates significant static electricity, leading to "jumping" particles and difficult containment. | Use anti-static weighing boats and ionizers. Do not use plastic spatulas; use stainless steel. |
Part 3: PPE Matrix (The "What")
This matrix is designed to be self-validating: if the operational condition changes, the PPE requirement automatically escalates.
Tier 1: General Handling (Sealed Containers / Transport)
-
Ocular: ANSI Z87.1 compliant safety glasses with side shields.
-
Dermal: Standard Nitrile Exam Gloves (minimum 4 mil thickness). Lab coat (buttoned).
-
Respiratory: None required if containers remain sealed.
Tier 2: Active Manipulation (Weighing / Solubilization / Reaction Setup)
-
Ocular: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient due to the risk of fine dust entry or solvent splash.
-
Dermal (The "Double-Shell" Protocol):
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield®) if using permeating solvents like DCM or DMF.
-
Rationale: The outer layer protects against the solvent; the inner layer protects against the solid residue during doffing.
-
-
Respiratory: Work inside a Fume Hood. If hood access is compromised or for spill cleanup, use a Half-face respirator with P100 (HEPA) cartridges .
Part 4: The Safe Handling Lifecycle (The "How")
This workflow integrates safety into the experimental process.[1]
Step 1: Preparation & Weighing
-
Static Neutralization: Place an ionizing bar or use an anti-static gun inside the balance enclosure. Adamantane derivatives are notoriously "sticky" due to static.
-
The "Boat-in-Jar" Method:
-
Tare a glass vial with its cap on.
-
Open the vial, add the solid, cap it, and re-weigh.
-
Why: This prevents open transfer of dust across the balance pan.
-
Step 2: Solubilization
-
Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF (Dimethylformamide), the permeation rate of the solvent dictates the glove choice.
-
Protocol: Add solvent slowly down the side of the vessel to minimize aerosolization of the dry powder.
Step 3: Decontamination
-
Wet Wiping: Do not dry sweep spilled powder. Use a wiper dampened with ethanol or a surfactant solution to capture lipophilic residues.
-
UV Verification (Optional): Many nitroaromatics absorb UV. A handheld UV lamp (254 nm) can sometimes reveal invisible residues on bench surfaces.
Step 4: Disposal
-
Segregation: Dispose of as Hazardous Organic Waste .
-
Incompatibility: Keep separate from strong oxidizing agents (e.g., nitric acid, peroxides) and strong reducing agents (e.g., hydrazine), as the nitro group is reactive.
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the escalation of controls based on the state of matter (Solid vs. Solution).
Figure 1: Operational logic flow for handling this compound, highlighting the transition from static control (solids) to permeation protection (liquids).
Part 6: Emergency Response
-
Skin Contact:
-
Doff: Immediately remove contaminated gloves/clothing.
-
Wash: Wash with soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) on skin, as they may accelerate absorption of the lipophilic adamantane moiety.
-
Alert: Notify the safety officer.
-
-
Spill (Solid):
-
Isolate the area.
-
Wear P100 respirator and double gloves.
-
Cover with wet paper towels (ethanol/water) to suppress dust.
-
Scoop into a hazardous waste container.
-
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][4] Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Compound Summary for Adamantane Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
